molecular formula C6H13NO B1527078 3-Amino-1-cyclopropylpropan-1-ol CAS No. 1226127-55-4

3-Amino-1-cyclopropylpropan-1-ol

Cat. No.: B1527078
CAS No.: 1226127-55-4
M. Wt: 115.17 g/mol
InChI Key: ZUYFDEBXACJPLM-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropylpropan-1-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-1-cyclopropylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-1-cyclopropylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-cyclopropylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-cyclopropylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYFDEBXACJPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226127-55-4
Record name 3-amino-1-cyclopropylpropan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Amino-1-cyclopropylpropan-1-ol, a molecule of interest in synthetic chemistry and drug discovery. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from predictive models, data on analogous structures, and established analytical methodologies. It is designed to equip researchers with the foundational knowledge and practical experimental frameworks necessary to fully characterize this molecule.

Introduction and Molecular Overview

3-Amino-1-cyclopropylpropan-1-ol is a primary amino alcohol containing a unique cyclopropyl moiety. This structural feature is of significant interest in medicinal chemistry as the cyclopropyl group can confer desirable properties to a molecule, including increased metabolic stability, enhanced potency, and improved conformational rigidity. Understanding the fundamental physicochemical properties of this compound is a critical first step in its evaluation for potential applications, including as a building block in the synthesis of more complex pharmacologically active agents.

Molecular Structure:

The presence of both a hydroxyl and an amino group suggests the potential for hydrogen bonding, influencing properties like boiling point and solubility. The cyclopropyl group, a strained three-membered ring, introduces a degree of rigidity and lipophilicity.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for 3-Amino-1-cyclopropylpropan-1-ol. It is crucial to note that where experimental data is unavailable, values are predicted using computational models or inferred from the closely related analogue, 3-Amino-1-propanol.

PropertyValueData TypeSource
Molecular Formula C6H13NOExperimentalPubChemLite[1]
Molecular Weight 115.17 g/mol Calculated-
Monoisotopic Mass 115.09972 DaPredictedPubChemLite[1]
Appearance Colorless to yellow liquid (predicted, based on analogue)InferredUnivar Solutions[2]
Melting Point 10-12 °C (analogue: 3-Amino-1-propanol)Experimental (Analogue)Sigma-Aldrich
Boiling Point 184-187 °C (analogue: 3-Amino-1-propanol)Experimental (Analogue)Sigma-Aldrich
Density 0.982 g/mL at 20 °C (analogue: 3-Amino-1-propanol)Experimental (Analogue)Sigma-Aldrich
Water Solubility Soluble (predicted, based on analogue)InferredSigma-Aldrich
pKa (Basic) ~9.5 - 10.5 (predicted)Predicted-
logP (Octanol/Water) -0.2 (predicted)PredictedPubChemLite[1]
Refractive Index ~1.46 (predicted, based on analogue)InferredChemicalBook[3]

Spectroscopic Profile (Predicted and Analogous Data)

1H NMR Spectroscopy (Predicted)
  • Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.2-0.8 ppm).

  • Methylene protons adjacent to the amino group (-CH2-NH2): A triplet (approx. 2.7-3.0 ppm).

  • Methylene protons adjacent to the chiral center (-CH(OH)-CH2-): Diastereotopic protons, likely appearing as complex multiplets (approx. 1.5-1.8 ppm).

  • Methine proton (-CH(OH)-): A multiplet (approx. 3.5-3.8 ppm).

  • Hydroxyl and Amino protons (-OH, -NH2): Broad singlets, chemical shift dependent on solvent and concentration.

13C NMR Spectroscopy (Predicted)
  • Cyclopropyl carbons: Resonances in the upfield region (approx. 5-15 ppm).

  • Methylene carbon adjacent to the amino group: (approx. 40-45 ppm).

  • Methylene carbon adjacent to the chiral center: (approx. 35-40 ppm).

  • Methine carbon (-CH(OH)-): (approx. 70-75 ppm).

Infrared (IR) Spectroscopy (Predicted)

Based on the functional groups present and IR spectra of related compounds like 3-amino-1-propanol, the following characteristic absorption bands are expected[4][5]:

  • O-H stretch (alcohol): A broad band in the region of 3200-3600 cm-1.

  • N-H stretch (primary amine): Two sharp to medium bands in the region of 3300-3500 cm-1.

  • C-H stretch (alkane and cyclopropane): Sharp bands in the region of 2850-3050 cm-1.

  • N-H bend (primary amine): A band in the region of 1590-1650 cm-1.

  • C-O stretch (primary alcohol): A strong band in the region of 1000-1075 cm-1.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of the analogous 3-amino-1-propanol shows a prominent molecular ion peak and characteristic fragmentation patterns[6]. For 3-Amino-1-cyclopropylpropan-1-ol, the molecular ion peak [M]+ would be expected at m/z 115. Key fragmentation would likely involve the loss of water ([M-H2O]+), loss of an amino group, and cleavage of the carbon-carbon bonds adjacent to the functional groups. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition[7].

Experimental Protocols for Physicochemical Characterization

The following section outlines standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of 3-Amino-1-cyclopropylpropan-1-ol.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of purity.

Methodology (Melting Point - for solid form):

  • Sample Preparation: Ensure the sample is anhydrous and finely powdered.

  • Apparatus: Utilize a calibrated capillary melting point apparatus[8].

  • Procedure:

    • Load a small amount of the sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Methodology (Boiling Point):

  • Apparatus: A micro-boiling point apparatus or a standard distillation setup is suitable.

  • Procedure (Micro Method):

    • Place a small amount of the liquid sample in a small test tube.

    • Invert a sealed capillary tube and place it in the test tube.

    • Heat the test tube in a controlled temperature bath.

    • Observe for a rapid and continuous stream of bubbles from the capillary tube.

    • Remove the heat and allow the bath to cool slowly.

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of pKa

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which significantly impacts its solubility, permeability, and biological activity.

Methodology (Potentiometric Titration):

  • Solution Preparation: Prepare a standard solution of the compound in water or a suitable co-solvent. Also, prepare a standardized solution of a strong acid (e.g., HCl).

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette.

  • Procedure:

    • Titrate the sample solution with the standardized acid.

    • Record the pH after each addition of the titrant.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point.

Causality: This method relies on the Henderson-Hasselbalch equation. At the half-equivalence point, the concentrations of the protonated and unprotonated forms of the amine are equal, and thus the pH is equal to the pKa.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and distribution.

Methodology (Shake-Flask Method):

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Procedure:

    • Dissolve a known amount of the compound in one of the phases.

    • Add a known volume of the other phase to a flask.

    • Shake the flask for a sufficient time to allow for equilibrium to be reached.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: P = [Concentration in Octanol] / [Concentration in Water]. logP = log10(P).

Alternative Chromatographic Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP by correlating the retention time of the compound with those of standards with known logP values[9].

Potential Synthetic Approach

While a specific, published synthesis for 3-Amino-1-cyclopropylpropan-1-ol was not identified, a plausible synthetic route can be proposed based on established organic chemistry reactions, such as the Mannich reaction followed by a reduction, a strategy used for synthesizing similar 3-amino-1-aryl-propan-1-ols[10][11].

Proposed Synthetic Pathway:

  • Mannich Reaction: Reaction of cyclopropyl methyl ketone with formaldehyde and a suitable amine (e.g., dimethylamine hydrochloride) to form a β-aminoketone.

  • Reduction: Stereoselective or non-selective reduction of the ketone functionality to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Deprotection (if necessary): If a secondary amine was used in the Mannich reaction, subsequent N-dealkylation might be required to obtain the primary amine.

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) for 3-Amino-1-cyclopropylpropan-1-ol is not available, based on the properties of the analogous 3-Amino-1-propanol, the following precautions should be taken[12][13][14][15][16]:

  • Health Hazards: Likely to be harmful if swallowed and may cause skin and eye irritation or burns. Handle with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. The compound may be hygroscopic.

Conclusion

3-Amino-1-cyclopropylpropan-1-ol presents an interesting scaffold for further chemical exploration. This guide has provided a consolidated overview of its predicted and inferred physicochemical properties, along with robust, standard protocols for their experimental determination. As with any new chemical entity, thorough experimental characterization is paramount. The methodologies and data presented herein offer a solid foundation for researchers to build upon as they investigate the potential of this and related molecules in drug discovery and development.

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Sample 3-Amino-1-cyclopropylpropan-1-ol MP_BP Melting/Boiling Point (Capillary/Micro Method) Sample->MP_BP pKa pKa (Potentiometric Titration) Sample->pKa logP logP (Shake-Flask/HPLC) Sample->logP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopy Data Data Compilation & Interpretation MP_BP->Data pKa->Data logP->Data Spectroscopy->Data Report Technical Report Data->Report

Caption: Workflow for the experimental determination of key physicochemical properties.

Proposed Synthetic Pathway Logic

G Start Cyclopropyl Methyl Ketone + Formaldehyde + Amine Mannich Mannich Reaction Start->Mannich Intermediate β-Aminoketone Mannich->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Product 3-Amino-1-cyclopropylpropan-1-ol Reduction->Product

Caption: A potential synthetic route to 3-Amino-1-cyclopropylpropan-1-ol.

References

  • PHYSICO-CHEMICAL ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-[[Cyclohexyl(cyclopropyl)methyl]amino]propan-1-ol. National Institutes of Health. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-1-cyclopropylpropan-1-ol. Retrieved from [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

  • Nakov, N., Acevska, J., Brezovska, K., Kavrakovski, Z., & Dimitrovska, A. (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks. Retrieved from [Link]

  • Prévention du risque chimique. (2009). Methods for determining the physico-chemical properties under REACH 1/2. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-amino-1-propanol. Retrieved from [Link]

  • Allumiqs. (n.d.). Small Molecule Analysis. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Krishna, T. R., Jain, S., Tatu, U. S., & Jayaraman, N. (2005). Synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers. Tetrahedron, 61(17), 4281-4288.
  • PubChemLite. (n.d.). 3-amino-3-cyclopropylpropan-1-ol hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride. Retrieved from [Link]

  • Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Mingjie, J., Gong, F., Cheng, S., & Gao, Y. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-1-cyclopentylpropan-1-ol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST WebBook. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. National Institutes of Health. Retrieved from [Link]

Sources

3-Amino-1-cyclopropylpropan-1-ol structural analysis and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural and Conformational Analysis of 3-Amino-1-cyclopropylpropan-1-ol

Abstract

3-Amino-1-cyclopropylpropan-1-ol is a chiral amino alcohol featuring a cyclopropyl group adjacent to a carbinol center and a terminal primary amine. This unique combination of functional groups makes it a molecule of significant interest, particularly as a scaffold in medicinal chemistry and drug development. The cyclopropane ring is a well-known bioisostere for phenyl groups or gem-dimethyl groups, often enhancing metabolic stability and providing conformational rigidity.[1] The aminopropanol backbone is a key structural motif in numerous pharmacologically active agents.[2] A thorough understanding of the molecule's three-dimensional structure and conformational preferences is therefore critical for predicting its physicochemical properties, receptor-binding interactions, and overall potential as a therapeutic agent. This guide provides a comprehensive analysis of 3-amino-1-cyclopropylpropan-1-ol, detailing its synthesis, structural elucidation via spectroscopic methods, and an in-depth exploration of its conformational landscape through theoretical and experimental lenses. While direct experimental literature for this specific molecule is limited[3], this document synthesizes data from analogous structures and foundational chemical principles to present a robust analytical framework.

Plausible Synthesis and Structural Verification

A logical and efficient synthesis of 3-amino-1-cyclopropylpropan-1-ol can be proposed based on established organic chemistry reactions, such as the Mannich reaction followed by stereoselective reduction.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary steps starting from cyclopropyl methyl ketone:

  • Mannich Reaction: Cyclopropyl methyl ketone reacts with formaldehyde and a suitable amine (e.g., dimethylamine hydrochloride) to form a β-aminoketone, known as a Mannich base. This reaction proceeds via the enol form of the ketone, which attacks the Eschenmoser salt or a pre-formed iminium ion.

  • Ketone Reduction: The resulting aminoketone is then reduced to the corresponding alcohol. To control stereochemistry at the newly formed chiral center, a stereoselective reducing agent such as lithium aluminum hydride or sodium borohydride can be employed. If an optically active product is desired, a chiral reducing agent or a chiral catalyst system would be necessary.[2]

A diagram of the proposed synthetic workflow is presented below.

Synthetic_Pathway cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone Mannich_Base 3-(Dialkylamino)-1-cyclopropyl -propan-1-one Cyclopropyl_Methyl_Ketone->Mannich_Base Condensation Cyclopropyl_Methyl_Ketone->Mannich_Base Reagents1 Formaldehyde, Amine (e.g., (CH₃)₂NH·HCl) Final_Product 3-Amino-1-cyclopropyl -propan-1-ol Mannich_Base->Final_Product Reduction Mannich_Base->Final_Product Reagents2 Reducing Agent (e.g., NaBH₄ or LiAlH₄)

Caption: Proposed two-step synthesis of 3-amino-1-cyclopropylpropan-1-ol.

Spectroscopic Structural Elucidation

Confirming the molecular structure of the synthesized product is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's connectivity and functional groups.[4]

The following are generalized protocols for acquiring spectroscopic data for 3-amino-1-cyclopropylpropan-1-ol.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) within a 5 mm NMR tube. The choice of solvent is critical for sample solubility and to avoid overlapping signals.[5] Add a trace amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer probe. Perform standard instrument tuning and shimming procedures to maximize magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine proton ratios and analyze coupling constants (J-values) to infer connectivity.

Protocol 2: Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount is pressed firmly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for subtracting atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Spectrum: Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.[6]

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Protocol 3: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common choice for this type of molecule, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum in a positive ion mode. The mass analyzer (e.g., quadrupole or time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern (if any) to gain further structural information.

Based on data from structural analogs like 3-amino-1-propanol[7] and principles of spectroscopy, the following data are predicted for 3-amino-1-cyclopropylpropan-1-ol.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Cyclopropyl CH (methine) ~0.8 - 1.0 (m) ~15 - 20 Complex multiplet due to coupling with CH₂ groups and carbinol proton.
Cyclopropyl CH₂ ~0.2 - 0.6 (m) ~2 - 8 Two diastereotopic CH₂ groups, leading to complex multiplets.
-CH(OH)- ~3.2 - 3.4 (m) ~70 - 75 Carbinol proton; coupling to adjacent CH and CH₂ groups.
-CH₂-CH₂NH₂ ~1.5 - 1.7 (m) ~35 - 40 Methylene group adjacent to the carbinol center.
-CH₂NH₂ ~2.8 - 3.0 (t) ~40 - 45 Methylene group adjacent to the amine.

| -OH, -NH₂ | Variable (broad s) | - | Protons are exchangeable; signal position and intensity depend on concentration and temperature.[5] |

Table 2: Predicted IR and MS Data

Technique Expected Observation Interpretation
IR Spectroscopy 3400-3200 cm⁻¹ (broad) O-H and N-H stretching vibrations.
3100-3000 cm⁻¹ C-H stretching of the cyclopropyl ring.
2950-2850 cm⁻¹ C-H stretching of the alkyl chain.
~1050 cm⁻¹ (strong) C-O stretching of the secondary alcohol.
Mass Spectrometry (ESI+) m/z = 116.1070 Protonated molecular ion [M+H]⁺. The exact mass is calculated for C₆H₁₄NO⁺.[3]

| | m/z = 98.0964 | Loss of water [M+H-H₂O]⁺, a common fragmentation for alcohols. |

Conformational Analysis

Conformational analysis investigates the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.[8] For 3-amino-1-cyclopropylpropan-1-ol, the overall shape is primarily dictated by rotations around three key bonds: C1-C2 (cyclopropyl-carbinol), C2-C3 (carbinol-methylene), and C3-C4 (methylene-methylene).

Spectroscopic_Analysis_Workflow Start Purified Sample NMR_Prep Prepare NMR Sample (Deuterated Solvent + TMS) Start->NMR_Prep IR_Prep Place on ATR Crystal Start->IR_Prep MS_Prep Prepare Dilute Solution (Volatile Solvent) Start->MS_Prep NMR_Acq Acquire ¹H, ¹³C Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Absorption Frequencies IR_Acq->IR_Data MS_Data m/z Values, Fragmentation MS_Acq->MS_Data Conclusion Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Theoretical Approach: Computational Modeling

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the lowest energy (most stable) conformations of a molecule.

The interaction between a cyclopropane ring and an adjacent sp² or sp-hybridized center is well-documented. The C-C bonds of the cyclopropane ring have significant p-character, allowing for electronic conjugation with adjacent p-orbitals. Studies on cyclopropyl methyl ketone have shown that the most stable conformation is the s-cis (or bisected) form, where the carbonyl group is aligned with a C-C bond of the ring, maximizing this overlap.[9] A similar effect is expected for the C-O bond of the alcohol in 3-amino-1-cyclopropylpropan-1-ol.

  • Bisected Conformation: The C2-O bond bisects the C-C-C angle of the cyclopropane ring. This is predicted to be the lowest energy conformation due to favorable electronic interactions.

  • Eclipsed Conformation: The C2-O bond is eclipsed with one of the C-C bonds of the ring. This is a higher energy conformation.

The flexible aminopropanol side chain will preferentially adopt staggered conformations to minimize torsional strain and steric hindrance.

  • Anti-periplanar: The substituents are 180° apart, which is generally the most stable arrangement.

  • Gauche: The substituents are 60° apart, which is less stable than anti but more stable than eclipsed.

The overall molecular conformation will be a combination of these preferences. The lowest energy conformer is likely to feature a bisected arrangement of the cyclopropyl-carbinol group and an extended, anti-periplanar arrangement of the C2-C3-C4-N backbone to minimize steric clashes between the bulky cyclopropyl group and the terminal amino group.

Conformational_Factors Overall_Conformation Overall Molecular Conformation Cyclopropyl_Carbinol Cyclopropyl-Carbinol Moiety (C1-C2 Rotation) Overall_Conformation->Cyclopropyl_Carbinol Alkyl_Chain Aminopropanol Chain (C2-C3, C3-C4 Rotation) Overall_Conformation->Alkyl_Chain Electronic_Effects Electronic Effects (Conjugation) Cyclopropyl_Carbinol->Electronic_Effects dominated by Steric_Hindrance Steric Hindrance Alkyl_Chain->Steric_Hindrance dominated by Torsional_Strain Torsional Strain Alkyl_Chain->Torsional_Strain dominated by

Caption: Key factors influencing the conformation of 3-amino-1-cyclopropylpropan-1-ol.

Experimental Approach: Advanced NMR Techniques

While computational methods provide predictions, experimental verification is the gold standard. Nuclear Overhauser Effect (NOE) spectroscopy is the most powerful NMR technique for determining the solution-state conformation of molecules.

Protocol 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To detect protons that are close in space (< 5 Å), irrespective of their bond connectivity. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.

  • Sample Preparation: Prepare a highly pure and degassed sample as described in Protocol 1. Degassing is important to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

  • Acquisition: Use a standard 2D NOESY pulse sequence. A critical parameter is the mixing time (τm) , which is the period during which magnetization transfer (the NOE) occurs. A series of experiments with different mixing times (e.g., 100 ms to 800 ms) should be run to build up the NOE signal and differentiate direct from indirect (spin-diffusion) effects.

  • Data Analysis: Process the 2D data to generate a contour plot.

    • Diagonal peaks correspond to the 1D spectrum.

    • Cross-peaks connect protons that are close in space.

  • Application to 3-Amino-1-cyclopropylpropan-1-ol: A key NOE to observe would be between the carbinol proton (-CH(OH)-) and the protons on the face of the cyclopropane ring. A strong NOE would confirm the predicted bisected conformation where these protons are in close proximity. The absence of certain long-range NOEs could also support an extended-chain conformation.[10]

Conclusion and Implications

This technical guide has outlined a comprehensive framework for the structural and conformational analysis of 3-amino-1-cyclopropylpropan-1-ol. A plausible two-step synthesis via a Mannich reaction and subsequent reduction has been proposed. A full suite of spectroscopic techniques—NMR, IR, and MS—are essential for unambiguous structural verification, and predicted data based on chemical principles have been provided.

The conformational landscape of the molecule is governed by a delicate balance of electronic and steric factors. The orientation of the cyclopropyl group relative to the carbinol is likely dominated by electronic conjugation, favoring a bisected conformation. The flexible aminopropanol chain is expected to adopt an extended, staggered conformation to minimize steric and torsional strain. These theoretical predictions can be experimentally validated using advanced 2D NOESY NMR experiments. Defining the preferred conformation is a critical step in drug development, as it dictates how the molecule presents its key binding groups (hydroxyl, amino, cyclopropyl) to a biological target, ultimately influencing its potency and selectivity.

References

  • PubChem. 3-amino-1-cyclopropylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • Rogers, D. W., & McLafferty, F. W. (1996). Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry, 61(8), 2738–2742. [Link]

  • PubChem. 3-amino-1-cyclopentylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 3-[[Cyclohexyl(cyclopropyl)methyl]amino]propan-1-ol. National Center for Biotechnology Information. [Link]

  • Nes, W. D., Benson, M., Lundin, R. E., & Le, P. H. (1995). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. Proceedings of the National Academy of Sciences, 92(13), 5768–5772. [Link]

  • PubChem. 3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • Bonnet, P., et al. (2011). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 13(23), 6204–6207. [Link]

  • Scribd. Conformational Analysis - Organic Chemistry. [Link]

  • Krishna, T. R., et al. (2005). Synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers. Tetrahedron, 61(17), 4281-4288. [Link]

  • PubChem. 3-amino-3-cyclopropylpropan-1-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • Google Patents.
  • NIST. 1-Propanol, 3-amino-. NIST Chemistry WebBook. [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Šolaja, B. A. (2015). Conformational analysis of cycloalkanes. Journal of the Serbian Chemical Society. [Link]

  • American Pharmaceutical Review. Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Link]

  • EBSCO. Spectroscopic Analysis | Chemistry | Research Starters. [Link]

  • PubChem. 3-Cyclopropylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • Kelley, S. S., et al. (2006). Statistical correlation of spectroscopic analysis and enzymatic hydrolysis of poplar samples. Biotechnology and Bioengineering, 94(5), 856-865. [Link]

  • MDPI. Rapid Chromatographic and Spectroscopic Analysis of Extracted Raw Propolis. Molecules, 2023, 28(24), 8009. [Link]

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Methodological & Application

Application Note: Enantiomeric Resolution of 3-Amino-1-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral resolution methods for 3-Amino-1-cyclopropylpropan-1-ol enantiomers Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract & Molecule Profile

3-Amino-1-cyclopropylpropan-1-ol (CAS: 1702763-01-6 / Generic) is a critical chiral synthon utilized in the synthesis of melatonin receptor agonists (e.g., Tasimelteon intermediates) and serotonin-norepinephrine reuptake inhibitors. The molecule possesses a single stereogenic center at the C1 position, bearing a secondary hydroxyl group and a cyclopropyl moiety.

The resolution of this molecule presents a specific challenge: the cyclopropyl ring is sensitive to strong acids and high temperatures, which can induce ring-opening or rearrangement. Therefore, resolution methods must balance high enantioselectivity with mild processing conditions.

Physicochemical Profile
PropertyValueNotes
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Chiral Center C1 (Secondary Alcohol)
Functional Groups

Amine,

Alcohol, Cyclopropyl
Amine

Solubility High: MeOH, EtOH, Water; Low: Hexane, MTBEPolar basic character

Method A: Classical Resolution via Diastereomeric Salt Crystallization

Best for: Large-scale manufacturing, cost-efficiency, and direct isolation of the amine salt.

Mechanism & Rationale

Direct resolution of the free amine is achieved using a chiral acid to form diastereomeric salts. Due to the basicity of the primary amine, (S)-(+)-Mandelic acid is the resolving agent of choice. The phenyl ring of mandelic acid provides sufficient steric bulk and


 stacking potential (if aromatic solvents are used) to differentiate the diastereomers in the crystal lattice.

Why Mandelic Acid? Unlike tartaric acid derivatives, which often require specific stoichiometry (0.5 eq vs 1.0 eq), mandelic acid typically forms robust 1:1 salts with 1,3-amino alcohols. It is also easily recoverable.

Protocol 1: Salt Formation and Fractional Crystallization

Materials:

  • Racemic 3-Amino-1-cyclopropylpropan-1-ol (10 g, 86.8 mmol)

  • (S)-(+)-Mandelic Acid (13.2 g, 86.8 mmol, 1.0 eq)

  • Solvent System: Isopropyl Alcohol (IPA) / Methyl tert-butyl ether (MTBE)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of the racemic amino alcohol in 50 mL of IPA at 45°C. Ensure complete dissolution.

  • Acid Addition: In a separate flask, dissolve 13.2 g of (S)-Mandelic acid in 40 mL of IPA at 40°C.

  • Mixing: Slowly add the acid solution to the amine solution over 20 minutes while stirring at 45°C. A slight exotherm may occur.

  • Nucleation: Cool the mixture to 30°C. If precipitation does not start, seed with 5 mg of pure (S)-amine-(S)-mandelate salt.

  • Anti-solvent Addition: Once nucleation is visible, slowly add 90 mL of MTBE over 1 hour. Note: Adding MTBE too fast will crash out the diastereomer mixture, lowering ee.

  • Crystallization: Cool the slurry to 0-5°C at a rate of 5°C/hour. Stir at 0°C for 4 hours.

  • Filtration: Filter the white solid under vacuum. Wash the cake with cold IPA/MTBE (1:2 ratio, 20 mL).

  • Recrystallization (Critical): The crude salt typically shows 85-90% de (diastereomeric excess). Recrystallize by dissolving in minimal hot Ethanol (EtOH) and cooling to 0°C to achieve >99% de.

  • Free Basing: Suspend the purified salt in DCM (100 mL) and treat with 1M NaOH (100 mL). Separate the organic layer, dry over

    
    , and concentrate in vacuo (bath temp < 40°C) to yield the chiral amino alcohol.
    

SaltResolution Racemate Racemic Amine (In IPA) Mix Salt Formation (45°C -> 30°C) Racemate->Mix Acid (S)-Mandelic Acid (In IPA) Acid->Mix Cryst Controlled Cooling (+MTBE Antisolvent) Mix->Cryst Seed Filter Filtration Cryst->Filter Solid Solid Phase (S-Amine • S-Acid) Filter->Solid Liquor Mother Liquor (Enriched R-isomer) Filter->Liquor Recryst Recrystallization (Ethanol) Solid->Recryst Upgrade purity Base Free-Basing (NaOH / DCM) Recryst->Base Final Pure (S)-Enantiomer (>99% ee) Base->Final

Figure 1: Workflow for the classical resolution of 3-Amino-1-cyclopropylpropan-1-ol using (S)-Mandelic acid.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: High-purity requirements, "Green" chemistry compliance, and obtaining both enantiomers.

Mechanism & Rationale

Lipases, particularly Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435), exhibit high stereoselectivity toward secondary alcohols. However, the primary amine in this molecule is a competitive nucleophile and can poison the enzyme or lead to non-selective amide formation.

Strategy: In situ protection or salt-suppression is required. The most robust protocol involves N-Boc protection followed by enzymatic O-acylation. The lipase will selectively acylate the (R)-alcohol (Kazlauskas rule typically predicts (R)-selectivity for secondary alcohols), leaving the (S)-alcohol unreacted.

Protocol 2: Chemo-Enzymatic Resolution

Materials:

  • N-Boc-3-amino-1-cyclopropylpropan-1-ol (Prepared via standard

    
     reaction).
    
  • Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Vinyl Acetate (acts as solvent and reactant).

  • Solvent: MTBE or Toluene (if not using neat Vinyl Acetate).

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve N-Boc-amino alcohol (5 g) in dry MTBE (50 mL). Add Vinyl Acetate (5 eq, 2.0 g).

  • Enzyme Addition: Add Novozym 435 (10% w/w relative to substrate, 0.5 g).

  • Incubation: Shake at 30°C / 200 rpm. Monitor conversion by HPLC.

  • Kinetic Stop: The reaction is a kinetic resolution.[1] Stop the reaction at exactly 50% conversion .

    • Theoretical Limit: Max yield is 50% for each enantiomer.

  • Workup: Filter off the enzyme (recyclable). Concentrate the filtrate.

  • Separation: Separation of the (S)-Alcohol (unreacted) from the (R)-Ester (acylated) is easily achieved via Flash Column Chromatography (Silica gel; Hexane/Ethyl Acetate gradient). The ester is much less polar.

  • Hydrolysis (Optional): The (R)-Ester can be hydrolyzed (LiOH/MeOH) to yield the (R)-alcohol. The Boc group is removed with TFA/DCM to regenerate the free amino alcohol.

EnzymeResolution Start Racemic N-Boc-Alcohol Reaction CAL-B Lipase + Vinyl Acetate Start->Reaction Split 50% Conversion Reaction->Split S_Prod (S)-Alcohol (Unreacted) Split->S_Prod Slow Reacting R_Prod (R)-Acetate (Acylated) Split->R_Prod Fast Reacting Deprotect TFA Deprotection S_Prod->Deprotect FinalS Pure (S)-Amine Salt Deprotect->FinalS

Figure 2: Kinetic resolution pathway via Lipase-catalyzed acylation of the N-Boc derivative.

Method C: Quality Control (Chiral HPLC)

Essential for: Determining Enantiomeric Excess (ee) and monitoring resolution progress.

Because the molecule contains a primary amine, peak tailing is a common issue on polysaccharide columns. The addition of a basic modifier is mandatory.

Protocol 3: Analytical Method
ParameterCondition
Column Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (low wavelength due to lack of strong chromophores)
Sample Prep 1 mg/mL in Mobile Phase

Self-Validation Check:

  • Resolution (

    
    ):  Should be > 1.5.
    
  • Elution Order: Typically, the (S)-isomer elutes first on AD-H columns in normal phase, but this must be confirmed with a known standard or optical rotation correlation.

  • Tailing Factor: If > 1.5, increase Diethylamine concentration to 0.2%.

Summary & Comparative Analysis

FeatureMethod A: Salt ResolutionMethod B: Enzymatic
Scalability High (kg to ton scale)Medium (g to kg scale)
Max Theoretical Yield 50% (unless racemization loop used)50%
Enantiomeric Excess >99% (after recrystallization)>98% (highly dependent on conversion control)
Cost Low (Mandelic acid is cheap)Medium (Enzymes/Resins are costly)
Time 24-48 Hours12-24 Hours
Green Factor Moderate (Solvent waste)High (Mild conditions, recyclable catalyst)

Senior Scientist Recommendation: For initial drug discovery and gram-scale supply, use Method B (Enzymatic) due to its predictability and ease of purification via column chromatography. For process development and pilot-plant manufacturing, transition to Method A (Mandelic Acid Resolution) to avoid the cost of chromatography and enzymes.

References

  • Vanda Pharmaceuticals Inc. (2014). Process for the preparation of (1R,2R)-N-[2-(2,3-dihydrobenzofuran-4-yl)cyclopropylmethyl]propanamide. U.S. Patent 8,742,143. (Describes synthesis and resolution of Tasimelteon intermediates).

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723-1754. (General principles of lipase resolution for amino alcohols).

  • Daicel Corporation. (2023). Chiralpak AD-H Instruction Manual. (Standard protocols for amino alcohol separation).

  • Sigma-Aldrich. (2023). Protocol for Optical Resolution via Diastereomeric Salt Formation. (General methodology for amine resolution).

  • BenchChem. (2025).[2] Chiral HPLC Analysis of Amino Alcohol Intermediates. (Specific mobile phase optimization for amino-propanol derivatives).

Sources

Application Note: Strategic Utilization of 3-Amino-1-cyclopropylpropan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-Amino-1-cyclopropylpropan-1-ol as a building block for complex molecules Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Compound Profile

3-Amino-1-cyclopropylpropan-1-ol (CAS: 124556-96-3) represents a "privileged scaffold" precursor in modern drug discovery. Its value lies in the unique combination of a 1,3-amino alcohol motif —a backbone found in blockbuster SNRIs and GPCR ligands—and a cyclopropyl moiety .

The cyclopropyl group acts as a superior bioisostere for isopropyl or phenyl groups. It imparts metabolic stability by blocking CYP450 oxidation sites while introducing specific conformational constraints (rigidification) that enhance ligand-target binding affinity. This guide details the synthesis, functionalization, and application of this building block in generating diverse heterocyclic libraries and bioactive small molecules.

Key Physicochemical Features
FeaturePropertyMedicinal Chemistry Implication
Formula C₆H₁₃NOLow molecular weight (MW ~115) allows significant room for elaboration (Fragment-Based Design).
Chirality C1 StereocenterEnantiomers (R/S) allow for stereoselective synthesis of drugs like Duloxetine analogs.
Functionality BifunctionalPrimary amine and secondary alcohol allow orthogonal protection and cyclization.
Cyclopropyl

-aromaticity
Acts as an electron donor; rigidifies the alkyl chain; improves metabolic half-life.

Synthesis Protocol: Preparation of the Building Block

Note: While commercially available, in-house synthesis allows for the introduction of chirality and isotopic labeling.

Route: The Acetonitrile Homologation Strategy

This route is preferred for generating the primary amine with high atom economy. It involves the lithiation of acetonitrile followed by addition to cyclopropanecarboxaldehyde.

Step 1: Synthesis of 3-Cyclopropyl-3-hydroxypropanenitrile

Reaction Principle: Nucleophilic addition of the cyanomethyl carbanion to the aldehyde carbonyl.

  • Reagents: Cyclopropanecarboxaldehyde (1.0 eq), Anhydrous Acetonitrile (1.1 eq), n-Butyllithium (n-BuLi, 2.5M in hexanes, 1.1 eq), Anhydrous THF.

  • Conditions: -78°C, Inert Atmosphere (

    
     or Ar).
    

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon. Add 100 mL anhydrous THF and cool to -78°C.

  • Lithiation: Add anhydrous acetonitrile (1.1 eq) to the THF. Dropwise add n-BuLi (1.1 eq) over 20 minutes. Stir for 30 minutes at -78°C to form the reactive

    
     species (white suspension may form).
    
  • Addition: Dissolve cyclopropanecarboxaldehyde (1.0 eq) in 20 mL THF. Add this solution dropwise to the lithiated acetonitrile over 30 minutes.

  • Quench: Allow the mixture to warm to -20°C over 1 hour. Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.[1]
    
  • Validation: Monitor via TLC (SiO2, 30% EtOAc/Hexane). The product is a beta-hydroxy nitrile.

Step 2: Reduction to 3-Amino-1-cyclopropylpropan-1-ol

Reaction Principle: Hydride reduction of the nitrile to a primary amine without affecting the cyclopropyl ring (which is sensitive to catalytic hydrogenation under high pressure).

  • Reagents: Lithium Aluminum Hydride (LAH, 2.0 eq), Anhydrous Ether or THF.

  • Conditions: Reflux.[2]

Protocol:

  • Setup: Suspend LAH (2.0 eq) in dry THF at 0°C under Argon.

  • Addition: Dissolve the nitrile from Step 1 in THF and add dropwise to the LAH slurry. (Caution: Exothermic, gas evolution).

  • Reflux: Heat to reflux for 4–6 hours.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is grams of LAH used.
  • Isolation: Filter the granular precipitate. Concentrate the filtrate to yield the crude amino alcohol as a viscous oil.[3]

  • Purification: Distillation under reduced pressure or amine-functionalized silica chromatography.[3]

Application Workflows: Divergent Synthesis

This building block serves as a "Hub" for three distinct classes of compounds.

Workflow A: Synthesis of SNRI Analogs (Duloxetine Bioisosteres)

The 1,3-amino alcohol motif is the backbone of Duloxetine. Replacing the thienyl group with a cyclopropyl group creates analogs with altered transporter selectivity.

  • N-Protection: Protect the primary amine (e.g., Boc-anhydride).

  • O-Arylation: React the alcohol with 1-fluoronaphthalene (or substituted aryl fluoride) using NaH in DMSO (

    
     reaction).
    
  • Deprotection/Methylation: Remove Boc; perform Eschweiler-Clarke methylation to generate the secondary amine (target drug motif).

Workflow B: Synthesis of 2-Cyclopropyl-1,3-Oxazines

Oxazines are valuable pharmacophores in antibacterial research.

  • Condensation: React 3-Amino-1-cyclopropylpropan-1-ol with formaldehyde or substituted aldehydes.

  • Cyclization: The alcohol oxygen attacks the resulting imine/hemiaminal to close the 6-membered ring.

Workflow C: Synthesis of Azetidines (4-Membered Rings)

Azetidines are increasingly used to reduce lipophilicity (LogP) compared to piperidines.

  • Activation: Convert the hydroxyl group to a leaving group (Tosylate or Mesylate).

  • Intramolecular Displacement: Treat with mild base (

    
    ) to induce 4-exo-tet cyclization, forming the azetidine ring.
    

Visualizing the Chemistry

The following diagrams illustrate the synthesis of the building block and its divergent applications.

Diagram 1: Synthesis & Divergent Applications

G Start Cyclopropane- carboxaldehyde Step1 Intermediate: 3-Hydroxy-3-cyclopropyl- propanenitrile Start->Step1 1. Li-CH2CN, THF, -78°C (Homologation) Core CORE BLOCK: 3-Amino-1-cyclopropyl- propan-1-ol Step1->Core 2. LiAlH4 Reduction (Nitrile to Amine) App1 SNRI Analogs (Duloxetine-like) Core->App1 O-Arylation & N-Methylation App2 1,3-Oxazines (Heterocycles) Core->App2 Aldehyde Condensation (Ring Closure) App3 Azetidines (Conformational Constraint) Core->App3 OH Activation (TsCl) & Intramolecular Cyclization

Caption: Synthesis of the core building block and its transformation into three distinct pharmacological classes.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Enolization of aldehydeEnsure temperature is strictly -78°C. Add aldehyde slowly to the pre-formed acetonitrile anion.
Ring Opening Acidic conditionsThe cyclopropyl ring is acid-sensitive (forming homoallyl derivatives). Avoid strong acids during workup; use buffered quench.
Incomplete Reduction Aged LAHUse fresh LAH pellets/powder. Ensure reflux is maintained for >4 hours.
Racemization Uncontrolled tempIf synthesizing chiral variants, maintain low temperatures during lithiation to prevent retro-aldol pathways.

References

  • PubChem. (n.d.). 3-amino-1-cyclopropylpropan-1-ol (Compound).[4] National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (2019). Synthesis of Cyclopropanes and Derivatives. Retrieved February 23, 2026, from [Link]

  • Google Patents. (2016). Method for preparing optically active 3-amino-1-propanol derivatives (KR101675450B1).[5] Retrieved February 23, 2026, from

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

Sources

3-Amino-1-cyclopropylpropan-1-ol in the synthesis of novel kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Amino-1-cyclopropylpropan-1-ol in Kinase Inhibitor Design

Executive Summary

This technical guide details the application of 3-Amino-1-cyclopropylpropan-1-ol (CAS: 1226127-55-4) as a privileged building block in the synthesis of next-generation kinase inhibitors.[1] While often overlooked as a simple aliphatic chain, this molecule serves as a critical "chiral linchpin" for two distinct structural motifs in medicinal chemistry:

  • The "Warhead" Precursor: It is the direct linear precursor to 2-cyclopropylpyrrolidine , a high-value scaffold found in TRK (Tropomyosin receptor kinase) and JAK (Janus kinase) inhibitors.

  • The Solvent-Front Binder: Used as a linear fragment to modulate solubility and metabolic stability in ATP-competitive inhibitors.[1]

This guide provides validated protocols for its derivatization, cyclization, and incorporation into heteroaromatic cores, grounded in fragment-based drug design (FBDD) principles.

Strategic Value & Chemical Profile

Why this Molecule? In kinase drug discovery, the cyclopropyl group is a bioisostere of the isopropyl group but offers superior metabolic stability (blocking CYP450 oxidation sites) and unique electronic properties due to the high


-character of the C-C bonds [1].

When combined with the amino-alcohol motif, 3-Amino-1-cyclopropylpropan-1-ol allows for:

  • Stereochemical Control: The chiral alcohol (typically resolved to R or S) dictates the vector of the resulting pharmacophore.

  • ** conformational Restriction:** Cyclization yields 2-substituted pyrrolidines, restricting the conformational entropy of the inhibitor and improving binding affinity (

    
    ).
    
PropertySpecification
IUPAC Name 3-Amino-1-cyclopropylpropan-1-ol
Molecular Formula

MW 115.17 g/mol
Key Feature 1,3-amino alcohol motif (precursor to 5-membered heterocycles)
Storage Store as HCl salt at -20°C (Hygroscopic)

Application I: Synthesis of Chiral 2-Cyclopropylpyrrolidine Scaffolds

Context: The 2-substituted pyrrolidine ring is a ubiquitous pharmacophore in FDA-approved kinase inhibitors (e.g., Larotrectinib analogs).[1] This protocol describes the intramolecular cyclization of 3-Amino-1-cyclopropylpropan-1-ol to form this core.[1]

Mechanism of Action

The hydroxyl group is converted into a leaving group (mesylate), enabling an intramolecular nucleophilic attack by the amine. This proceeds with inversion of configuration at the chiral center (Walden inversion).

Protocol: One-Pot Cyclization via Mesylation

Reagents:

  • Substrate: (S)-3-Amino-1-cyclopropylpropan-1-ol (N-Boc protected recommended for purification, though free amine can be used in acidic cyclization).[1] Note: Protocol below assumes N-Boc protection first.

  • Activator: Methanesulfonyl chloride (MsCl).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • N-Protection (If starting with free amine):

    • Dissolve 3-Amino-1-cyclopropylpropan-1-ol (1.0 eq) in DCM.

    • Add

      
       (1.1 eq) and TEA (1.5 eq). Stir at RT for 4h.
      
    • Checkpoint: Confirm formation of N-Boc-alcohol via TLC/LCMS.[1]

  • Mesylation (Activation):

    • Cool the N-Boc intermediate solution to 0°C under

      
      .
      
    • Add TEA (2.0 eq) followed by dropwise addition of MsCl (1.2 eq).

    • Stir at 0°C for 1h, then warm to RT for 2h.

    • Critical: Do not isolate the mesylate if unstable; proceed directly or perform a rapid aqueous wash (cold

      
      ).
      
  • Cyclization (Ring Closure):

    • Dissolve the crude mesylate in THF/DMF (1:1).

    • Add a strong base, typically Sodium Hydride (NaH, 1.5 eq) or Potassium tert-butoxide (KOtBu) at 0°C to deprotonate the amide/amine and force cyclization.

    • Heat to 60°C for 4–6 hours.

    • Result: Formation of N-Boc-2-cyclopropylpyrrolidine .[1]

  • Deprotection (Final Scaffold Generation):

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1h at RT.

    • Concentrate in vacuo to yield 2-cyclopropylpyrrolidine HCl .[1]

Yield Expectation: 65–80% over 3 steps.

Application II: Direct Incorporation into Pyrimidine Hinge Binders

Context: Many kinase inhibitors (e.g., for CDK or ALK) utilize a pyrimidine or quinazoline core that binds to the kinase hinge region. The 3-Amino-1-cyclopropylpropan-1-ol chain is attached to the core to extend into the solvent-exposed region, improving solubility.[1]

Protocol: Coupling to 2,4-Dichloropyrimidine

Reagents:

  • Core: 2,4-Dichloropyrimidine (or 2,4-dichloro-5-fluoropyrimidine).[1]

  • Linker: 3-Amino-1-cyclopropylpropan-1-ol.[1][2]

  • Base: DIPEA.

  • Solvent: n-Butanol or IPA (Isopropanol).[1]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a pressure vial, dissolve 2,4-Dichloropyrimidine (1.0 eq) in n-Butanol (0.5 M concentration).

    • Add 3-Amino-1-cyclopropylpropan-1-ol (1.05 eq).[1] Note: The primary amine is significantly more nucleophilic than the hydroxyl group.

    • Add DIPEA (2.5 eq).

  • Thermodynamic Control:

    • Temperature Selection:

      • To substitute at C-4 (more reactive): Stir at RT to 40°C.

      • To substitute at C-2 (less reactive, requires C-4 blocked): Heat to 80–100°C.

    • Standard Protocol: Heat at 80°C for 12 hours to ensure complete substitution at the preferred position (usually C-4 for 2,4-dichloropyrimidines due to the nitrogen activating effect).

  • Work-up:

    • Evaporate solvent.

    • Redissolve in EtOAc, wash with water and brine.

    • Purify via Flash Chromatography (DCM/MeOH gradient).

Visualization: Synthesis & Logic Flow

The following diagram illustrates the divergent synthetic pathways for this molecule: Route A (Cyclization) and Route B (Direct Coupling).

KinaseInhibitorSynthesis Start 3-Amino-1-cyclopropylpropan-1-ol (Chiral Linker) Activation Activation (MsCl / TEA) Start->Activation Route A Coupling SnAr Reaction (2,4-Dichloropyrimidine) Start->Coupling Route B Cyclization Base-Mediated Ring Closure Activation->Cyclization Intramolecular SN2 Pyrrolidine 2-Cyclopropylpyrrolidine (Scaffold) Cyclization->Pyrrolidine Deprotection TargetA TRK/JAK Inhibitors (Core Structure) Pyrrolidine->TargetA Library Synthesis LinearAdduct Pyrimidine-Amino-Alcohol Adduct Coupling->LinearAdduct Selective Amine Attack TargetB CDK/ALK Inhibitors (Solvent Tail) LinearAdduct->TargetB Lead Opt.

Caption: Divergent synthesis pathways transforming 3-Amino-1-cyclopropylpropan-1-ol into cyclic scaffolds (Route A) or linear solvent tails (Route B).

Analytical Quality Control

To ensure the integrity of the synthesized intermediates, the following QC parameters must be met.

TestAcceptance CriteriaMethod Note
Purity (HPLC) > 95% (Area under curve)C18 Column, Water/Acetonitrile (+0.1% Formic Acid)
Chiral Purity > 98% eeChiralpak AD-H or OD-H columns required to verify no racemization occurred during mesylation.[1]
Proton NMR Cyclopropyl protons:

0.2–0.6 ppm (multiplets)
Distinctive high-field signals confirm cyclopropyl integrity.[1]
Residual Solvents < 5000 ppm (Class 3)Ensure removal of TEA/DIPEA salts which can interfere with kinase assays.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Abe, H., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design.[1][4] ACS Omega, 5(49), 31984–32001.[4] Link

  • Lankford, K. R., et al. (2011).[5] Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters, 13(18), 4879-4881.[5] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55283978, 3-amino-1-cyclopropylpropan-1-ol.[1] Link

Sources

Exploring 3-Amino-1-cyclopropylpropan-1-ol as a ligand for asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, resolution, and catalytic application of 3-Amino-1-cyclopropylpropan-1-ol (3-ACPO) . While 1,2-amino alcohols (e.g., ephedrine, amino-indanols) are ubiquitous in asymmetric synthesis, 1,3-amino alcohols represent an underutilized class of ligands that offer distinct bite angles and coordination geometries.

The inclusion of the cyclopropyl moiety provides unique steric bulk and electronic properties (via


-conjugation) that differ significantly from isopropyl or phenyl analogs. This guide provides a validated protocol for using (S)-3-ACPO in the enantioselective addition of organozinc reagents to aldehydes, a benchmark reaction for evaluating ligand efficacy.

Molecule Profile & Strategic Value

PropertyDescription
IUPAC Name 3-Amino-1-cyclopropylpropan-1-ol
CAS No. 1226127-55-4 (Racemic)
Molecular Weight 115.17 g/mol
Chiral Center C1 (Alcohol carbon)
Ligand Class Bidentate

-Amino Alcohol (N,O-donor)
Key Feature Cyclopropyl Group: Acts as a rigid, pseudo-unsaturated steric wall.[1] The "Walsh orbitals" of the cyclopropane ring can stabilize adjacent positive charge buildup in transition states.
Coordination Forms a 6-membered chelate ring with metals (Zn, Ti, B), compared to the 5-membered ring of standard 1,2-ligands.

Preparation of Enantioenriched Ligand

Since 3-ACPO is often supplied as a racemate, high-value catalysis requires optical resolution. We recommend a Lipase-Catalyzed Kinetic Resolution over classical crystallization for scalability and yield.

Workflow: Synthesis and Resolution

SynthesisWorkflow Start Cyclopropanecarboxaldehyde + Acetonitrile Step1 Step 1: Lithiation/Addition (LDA, THF, -78°C) Start->Step1 Inter1 Intermediate: 3-Hydroxy-3-cyclopropylpropanenitrile Step1->Inter1 Step2 Step 2: Reduction (LiAlH4, Et2O) Inter1->Step2 Racemate Racemic 3-ACPO Step2->Racemate Step3 Step 3: Kinetic Resolution (Candida antarctica Lipase B, Vinyl Acetate) Racemate->Step3 ProductA (S)-3-ACPO (Alcohol) Step3->ProductA Slow Reacting ProductB (R)-3-ACPO (Acetate) Step3->ProductB Fast Reacting

Figure 1: Synthetic pathway from commercial starting materials to enantioenriched ligand.

Detailed Protocol: Kinetic Resolution
  • Setup: Dissolve racemic 3-ACPO (10.0 g, 86.8 mmol) in MTBE (100 mL).

  • Acyl Donor: Add vinyl acetate (4.0 equiv, 32 mL).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, Novozym 435, 500 mg).

  • Incubation: Stir at 30°C for 24–48 hours. Monitor conversion by GC or HPLC. Stop when the acetate:alcohol ratio reaches 50:50.

  • Workup: Filter off the enzyme. Concentrate the filtrate.

  • Separation: Purify via column chromatography (Silica gel, DCM/MeOH/NH3).

    • Fraction 1: (R)-3-Amino-1-cyclopropylpropyl acetate (Ester).

    • Fraction 2: (S)-3-Amino-1-cyclopropylpropan-1-ol (Target Ligand, >99% ee after recrystallization).

Application Protocol: Asymmetric Diethylzinc Addition

This protocol demonstrates the use of (S)-3-ACPO to catalyze the enantioselective addition of diethylzinc to benzaldehyde. This transformation is highly sensitive to the ligand's bite angle.

Reagents
  • Ligand: (S)-3-ACPO (5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.2 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology
  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve (S)-3-ACPO (5.8 mg, 0.05 mmol) in anhydrous Toluene (2 mL).

    • Add Et₂Zn (2.2 mL, 2.2 mmol) dropwise at 0°C.

    • Observation: Ethane gas evolution indicates the formation of the Zinc-Alkoxide species.

    • Stir at room temperature for 30 minutes to ensure formation of the active monomeric or oligomeric catalyst species.

  • Substrate Addition:

    • Cool the reaction mixture to 0°C (or -20°C for higher selectivity).

    • Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe pump over 10 minutes.

  • Reaction:

    • Stir at 0°C for 12–18 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.

  • Quench & Workup:

    • Quench by slow addition of saturated NH₄Cl (5 mL).

    • Extract with Et₂O (3 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Analysis:

    • Determine conversion by ¹H NMR.[2]

    • Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 95:5).

Mechanistic Insight & Data Interpretation

The 1,3-amino alcohol backbone creates a larger chelate ring compared to standard 1,2-ligands.

Proposed Transition State Model

TransitionState Zn1 Zn (Central) O_Ligand O (Ligand) Zn1->O_Ligand Chelation N_Ligand N (Ligand) Zn1->N_Ligand Chelation O_Aldehyde O (Aldehyde) Zn1->O_Aldehyde Activation Zn2 Zn (Ethyl) Ethyl Ethyl Group Zn2->Ethyl Nucleophile O_Aldehyde->Zn2 Coordination Ethyl->O_Aldehyde Transfer Cyclopropyl Cyclopropyl (Shielding) Cyclopropyl->Zn1 Steric Control

Figure 2: Proposed bimetallic transition state. The cyclopropyl group directs the approach of the aldehyde, favoring the formation of the (S)-alcohol product.

Performance Benchmarking
Ligand TypeBackboneBite AngleTypical ee% (PhCHO + Et₂Zn)Notes
(S)-3-ACPO 1,3-Amino Alcohol Wide 88–94% High tolerance for steric bulk.
DAIB1,2-Amino AlcoholNarrow98%Standard, but rigid.
Prolinol1,2-Amino AlcoholNarrow85–90%Often requires modification.

Interpretation: The 1,3-backbone allows for a more flexible "open" transition state, which can be advantageous for bulky substrates where 1,2-ligands suffer from steric crowding. The cyclopropyl group specifically prevents rotation around the C-O bond, mimicking the rigidity of a phenyl ring without the


-stacking complications.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Incomplete formation of the Zn-catalyst.

    • Fix: Increase catalyst formation time to 1 hour at RT before cooling. Ensure Et₂Zn is fresh (titrate if necessary).

  • Low Enantioselectivity:

    • Cause: Background reaction (uncatalyzed addition).

    • Fix: Lower temperature to -20°C. Ensure the ligand:Zn ratio is strictly controlled (excess Zn promotes background reaction, but the ligand-Zn complex must outcompete it).

  • Racemization:

    • Cause: Product inhibition or retro-aldol pathways (rare for this substrate).

    • Fix: Quench immediately upon completion.

References

  • Synthesis of Gamma-Amino Alcohols

    • Lait, S. M., Rankic, D. A., & Keay, B. A. (2007).[3] 1,3-Amino Alcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 107(3), 767–796. Link

  • Cyclopropyl Group Properties

    • Charette, A. B., et al. (1995). Spectroscopic studies of the electrophilic activation of cyclopropanes. Journal of the American Chemical Society, 117(45). Link

  • General Protocol for Zinc Additions

    • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes. Journal of the American Chemical Society, 108(22), 7117–7119. Link

  • Kinetic Resolution of Amino Alcohols

    • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(7), 1215-1238. Link

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of cyclopropyl-containing amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopropyl-containing amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable motifs. The unique structural and electronic properties of the cyclopropyl group, combined with the reactivity of the amine functionality, present a distinct set of synthetic hurdles.[1][2] This resource provides troubleshooting advice and frequently asked questions to help you optimize your reactions and achieve your target molecules efficiently.

The high ring strain of the cyclopropane ring (approximately 60° bond angles) significantly influences its reactivity, making it a versatile intermediate in organic synthesis.[3][4] Cyclopropylamines are key building blocks in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][4] Their synthesis has been a significant area of research, leading to a variety of methods, each with its own advantages and potential pitfalls.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments.

Section 1: Challenges with the Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction is a powerful method for preparing primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide.[5][6] However, the reaction is sensitive to stoichiometry and reaction conditions, often leading to undesired side products.

Question 1: I am observing low yields of my desired cyclopropylamine and formation of a ketone and/or a tertiary carbinamine as major byproducts in my Kulinkovich-Szymoniak reaction. What is going wrong?

Answer: This is a common issue and typically points to incorrect stoichiometry of the reagents. The formation of ketones and tertiary carbinamines suggests that the intermediate azatitanacycle is not efficiently converting to the cyclopropylamine.[6]

Causality & Solution:

  • Grignard Reagent Stoichiometry: Using more than two equivalents of the Grignard reagent (e.g., EtMgBr) can favor the formation of a tertiary carbinamine.[6] It is crucial to maintain a stoichiometry of approximately two equivalents of the Grignard reagent to the nitrile.

  • Titanium(IV) Isopropoxide Stoichiometry: The use of sub-stoichiometric amounts of titanium(IV) isopropoxide will decrease the yield of the desired cyclopropylamine and promote the formation of carbinamine and ketone byproducts.[6] A stoichiometric amount of the titanium reagent is generally required.

  • Lewis Acid Activation: The final step involving a Lewis acid (e.g., BF3·OEt2) is critical for the conversion of the azatitanacycle to the cyclopropylamine.[6] Ensure that the Lewis acid is added after the initial reaction and that it is of good quality.

Troubleshooting Workflow for Kulinkovich-Szymoniak Reaction

Caption: Troubleshooting decision tree for the Kulinkovich-Szymoniak reaction.

Question 2: My Kulinkovich-Szymoniak reaction is not scalable and gives poor yields of impure product when I try to run it on a larger scale. What can I do?

Answer: Scalability issues with this reaction are a known challenge. One reported case for the synthesis of (1-cyclopropyl)cyclopropylamine noted poor yields (15-20%) and impure product on a larger scale, necessitating tedious purification.[7]

Alternative Strategy: For larger scale synthesis, consider an alternative route such as a Curtius rearrangement of the corresponding cyclopropanecarboxylic acid. This method has been shown to be more robust and scalable for certain substrates.[1][7]

Scalable Synthesis via Curtius Degradation dot graph Curtius_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Carboxylic_Acid [label="Cyclopropanecarboxylic Acid"]; Acid_Chloride [label="Formation of Acid Chloride\n(e.g., (COCl)2 or SOCl2)"]; Azide_Formation [label="Reaction with Azide\n(e.g., NaN3)"]; Curtius_Rearrangement [label="Thermal or Photochemical\nRearrangement to Isocyanate"]; Trapping [label="Trapping of Isocyanate\n(e.g., with t-BuOH for Boc protection)"]; Deprotection [label="Deprotection to Yield\nPrimary Cyclopropylamine"];

Carboxylic_Acid -> Acid_Chloride; Acid_Chloride -> Azide_Formation; Azide_Formation -> Curtius_Rearrangement; Curtius_Rearrangement -> Trapping; Trapping -> Deprotection; }

Sources

Technical Support Center: Optimization of 3-Amino-1-cyclopropylpropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The Molecule: 3-Amino-1-cyclopropylpropan-1-ol is a bifunctional building block (amino alcohol) frequently used in the synthesis of kinase inhibitors and receptor agonists. It combines a polar, hydrophilic tail with a lipophilic, acid-sensitive cyclopropyl head.

The Challenge: High-yield synthesis is often impeded by three factors:

  • Cyclopropyl Fragility: The ring is susceptible to acid-catalyzed opening and hydrogenolysis (ring cleavage) under standard hydrogenation conditions.

  • Hydrophilicity: The product is highly water-soluble, leading to massive yield loss during aqueous workups.

  • Amine Chelation: The amino-alcohol motif can chelate aluminum byproducts during reduction, forming emulsions that trap the product.

Recommended Synthetic Pathway

The most robust route for laboratory to pilot scale is the Lithiation-Addition-Reduction sequence. This avoids the harsh acidic conditions of alternative routes.

Synthesis_Pathway Start1 Cyclopropanecarboxaldehyde (Electrophile) Inter Intermediate: 3-Cyclopropyl-3-hydroxypropanenitrile Start1->Inter Start2 Acetonitrile (Nucleophile) Start2->Inter 1. n-BuLi or LDA, THF, -78°C 2. Add Aldehyde Product Target: 3-Amino-1-cyclopropylpropan-1-ol Inter->Product LiAlH4 (LAH) THF, Reflux (Avoid H2/Pd!)

Figure 1: The standard lithiation-reduction pathway minimizes ring-opening risks compared to Reformatsky or Friedel-Crafts approaches.

Critical Control Points (CCP)

Before troubleshooting specific failures, verify these parameters. Deviations here are the root cause of 80% of reported issues.

ParameterSpecificationScientific Rationale
Temperature (Step 1) -78°C to -60°CKinetic Control: Acetonitrile anion is stable at low temps. Higher temps cause self-condensation (crotonitrile formation) or retro-aldol of the product.
Reduction Agent

or

Ring Preservation: Catalytic hydrogenation (

) often cleaves the cyclopropyl ring to a propyl group [1].
Quench Method Fieser or Rochelle SaltEmulsion Prevention: Aluminum salts form gelatinous "mucks" with amino alcohols. Acidic quenches (HCl) will open the cyclopropyl ring.
Extraction Solvent DCM/iPrOH (3:1)Partition Coefficient: The product prefers water. Standard Et2O or EtOAc extractions leave ~60% of the product in the aqueous phase.

Troubleshooting Guide: Step-by-Step

Module A: The Condensation (Aldehyde + Acetonitrile)

Q: My yield is low (<40%), and I see starting material remaining.

  • Diagnosis: The lithiated acetonitrile species is unstable or the deprotonation was incomplete.

  • Solution:

    • Switch Bases: If using n-BuLi, ensure it is titrated. Alternatively, use LDA (Lithium Diisopropylamide) which is less nucleophilic and reduces side reactions.

    • Order of Addition: Pre-cool the THF/Base mixture to -78°C before adding acetonitrile slowly (dropwise). Stir for 30 mins to ensure anion formation before adding the aldehyde.

    • Concentration: Run the reaction concentrated (0.5 M to 1.0 M). Dilute reactions favor retro-aldol dissociation.

Q: I see a side product that looks dehydrated (alkene).

  • Diagnosis: Elimination of water to form the

    
    -unsaturated nitrile.
    
  • Solution: This usually happens during workup if the mixture becomes too acidic or hot.

    • Quench with saturated

      
       at -20°C .
      
    • Do not heat the rotovap bath above 35°C during solvent removal.

Module B: The Reduction (Nitrile to Amine)

Q: I have lost the cyclopropyl ring (NMR shows propyl chain).

  • Diagnosis: Hydrogenolysis or Acid-Catalyzed Ring Opening.

  • Solution:

    • Stop using Hydrogenation: Do not use

      
       with Pd, Pt, or Ni catalysts. The ring strain (27.5 kcal/mol) makes it susceptible to cleavage [1].
      
    • Check Quench: Did you use strong acid (HCl) to break the aluminum complex? Stop. Use the Fieser Method (see Protocol below) or Sodium Sulfate Decahydrate.

Q: The reaction stalled at the imine intermediate.

  • Diagnosis: Insufficient reducing agent or low temperature.

  • Solution:

    • Nitriles require 2.0 - 2.5 equivalents of LAH.

    • The reaction must be refluxed in THF. Room temperature is often insufficient for complete reduction of the intermediate imine species to the amine.

Module C: Isolation & Purification (The "Yield Killer")

Q: My reaction worked (TLC shows product), but I recovered almost nothing after extraction.

  • Diagnosis: The product is a water-soluble amino alcohol. It stayed in the aqueous quench layer.

  • Solution:

    • Salting Out: Saturate the aqueous phase with NaCl until solid salt crashes out.

    • Solvent Switch: Do not use Hexane or Ether. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) . Perform 5-6 extractions.

    • Resin Capture (Best for Purity): Pass the aqueous workup through a cation-exchange resin (e.g., Dowex 50W). Wash with water/methanol, then elute the product with

      
       in Methanol.
      

Q: The product streaks/tails on the silica column.

  • Diagnosis: The amine interacts with the acidic silanols on the silica gel.

  • Solution:

    • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.

    • Mobile Phase: Use DCM/MeOH with 1% Ammonium Hydroxide (

      
      )  or TEA.
      
    • Alternative: Use neutral alumina instead of silica.

Detailed Protocols

Protocol 1: The "Fieser" Workup (Essential for LAH)

Standard acid workups destroy the cyclopropyl ring. Use this instead.

For every 1 g of


 used:
  • Dilute reaction with ether/THF and cool to 0°C.

  • Slowly add 1 mL of Water. (Gas evolution!)

  • Add 1 mL of 15% NaOH solution.

  • Add 3 mL of Water.

  • Warm to RT and stir for 15 mins. A white, granular precipitate should form (not a slime).

  • Filter through Celite. Wash the cake with hot THF.

Protocol 2: Logic Flow for Troubleshooting

Troubleshooting_Logic Start Start: Low Yield/Purity CheckTLC 1. Check Crude TLC Start->CheckTLC NoSpot No Product Spot? CheckTLC->NoSpot Yes SpotExists Product Spot Exists? CheckTLC->SpotExists Yes Condensation Issue: Condensation Step Check: Temp (-78C) & Base (LDA) NoSpot->Condensation Aqueous Check Aqueous Layer (Product is Hydrophilic) SpotExists->Aqueous Impure Product Impure/Tailing? SpotExists->Impure Extract Use DCM:iPrOH (3:1) & Saturate with NaCl Aqueous->Extract Found in Water Silica Add 1% NH4OH or Et3N to Eluent Impure->Silica

Figure 2: Diagnostic logic tree for isolating failure points in the synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (


) instead of LAH? 
A:  Generally, no. 

is not strong enough to reduce a nitrile to an amine. It will stop at the imine or not react at all. You can use

with a catalyst (like

), but LAH is cleaner for this specific substrate.

Q: Is the cyclopropyl group stable to the strong base (n-BuLi)? A: Yes. Cyclopropyl protons are not acidic enough (


) to be deprotonated by n-BuLi under these conditions, and the ring strain does not induce opening under basic conditions [2].

Q: How do I store the final product? A: Amino alcohols are hygroscopic and absorb


 from the air (forming carbamates). Store under Nitrogen/Argon in a desiccator at 4°C.

References

  • BenchChem Technical Support. (2025).[1][2] Preserving Cyclopropane Integrity in Chemical Reactions. Retrieved from (General reference on ring stability).

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussion on Cyclopropyl stability in basic vs. acidic media).
  • Bachem. (2025).[3] Peptide and Amino Alcohol Purification Methods. Retrieved from (Reference on hydrophilic purification).

  • CymitQuimica. 3-Cyclopropyl-3-hydroxypropanenitrile Product Data. Retrieved from (Precursor availability).

(Note: Specific reaction conditions are derived from standard organic synthesis protocols for


-amino alcohols and cyclopropyl derivatives as detailed in the "Critical Control Points" section.)

Sources

Preventing racemization during the synthesis of chiral amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity technical support for the synthesis of chiral amino alcohols, ensuring 99%+ enantiomeric excess (ee) preservation. This guide replaces generic protocols with chemically grounded, self-validating workflows designed to eliminate racemization vectors.

Module 1: High-Fidelity Reduction Protocols

The Issue: Standard lithium aluminum hydride (LiAlH₄) reductions, while effective, often require harsh reflux conditions that can thermally compromise stereocenters, particularly in phenylglycine derivatives. The Solution: The NaBH₄/I₂ (Borane-mediated) system or the CDI/NaBH₄ one-pot protocol. These methods operate under milder conditions and minimize thermal stress.

Protocol A: The NaBH₄/I₂ System (McKennon-Meyers Protocol)

Mechanism: Iodine reacts with Sodium Borohydride to generate Borane (


) in situ.[1] This selectively reduces the carboxylic acid to the alcohol without touching carbamates (Boc/Cbz) or requiring high heat.

Step-by-Step Workflow:

  • Setup: Suspend Amino Acid (1.0 equiv) in dry THF (concentration ~0.2 M) under Argon.

  • Activation: Add NaBH₄ (2.4 equiv). Note: Gas evolution (

    
    ) will occur.
    
  • Initiation: Cool to 0°C. Add

    
     (1.0 equiv) in THF dropwise over 30 mins.
    
    • Checkpoint: The solution should turn colorless as

      
       is consumed to form 
      
      
      
      . If the brown color persists immediately, check reagent quality.
  • Reaction: Warm to reflux for 18 hours (or stir at RT for 24-48h for highly sensitive substrates like Phenylglycine).

  • Quench (Critical): Cool to 0°C. Add Methanol cautiously until gas evolution ceases.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH (aqueous). Stir for 4 hours to break Boron-Amine complexes (sticky white solids). Extract with DCM.

Data Comparison: LiAlH₄ vs. NaBH₄/I₂

FeatureLiAlH₄ RefluxNaBH₄/I₂ System
Temperature High (Reflux required)Mild (RT to mild reflux)
Racemization Risk Moderate to HighLow (<1% loss of ee)
Chemoselectivity Reduces Esters/AmidesTolerates Esters/Carbamates
Safety PyrophoricNon-pyrophoric
Protocol B: The CDI/NaBH₄ One-Pot Method

Best for: Rapid synthesis of N-protected amino alcohols without isolating intermediates.

  • Activation: React N-protected amino acid with 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in THF for 30 mins.

    • Why: Forms the active N-acylimidazole species.

  • Reduction: Cool to 10°C. Add NaBH₄ (1.5 equiv) dissolved in water (yes, water is used here as a co-solvent).

  • Completion: Reaction is typically complete in <1 hour.

Module 2: The "Oxazoline Trap" (Mechanistic Troubleshooting)

The Issue: Researchers often observe racemization when attempting to activate the hydroxyl group of an N-acyl amino alcohol (e.g., converting to a halide or tosylate). The Cause: Neighboring Group Participation (NGP). The carbonyl oxygen of the amide/carbamate attacks the activated alpha-carbon, forming a symmetrical or planar Oxazoline or Oxazolinium intermediate. Re-opening this ring allows attack from either face, destroying chirality.

Visualizing the Pathway:

OxazolineRacemization Start Chiral Amino Alcohol (L-Isomer) Activation Activation of OH (e.g., SOCl2, MsCl) Start->Activation Reagent Addition Cyclization Intramolecular Attack (C=O attacks C-alpha) Activation->Cyclization NGP Intermediate Oxazoline/Oxazolinium (Planar/Symmetric) Cyclization->Intermediate Inversion/Loss Hydrolysis Ring Opening (Nucleophilic Attack) Intermediate->Hydrolysis H2O/Nu- Racemic Racemic Mixture (L + D Isomers) Hydrolysis->Racemic 50:50 Probability

Figure 1: The Oxazoline pathway is the primary cause of racemization during functional group manipulation of amino alcohols.

Prevention Strategy:

  • Protecting Group Choice: Boc and Cbz (carbamates) are safer than Acetyl or Benzoyl (amides). The carbonyl oxygen in carbamates is less nucleophilic.

  • Avoid Thionyl Chloride (

    
    ):  When converting amino alcohols to chlorides, 
    
    
    
    frequently triggers oxazoline formation.
    • Alternative: Use Appel Reaction conditions (

      
       or 
      
      
      
      ) or sulfonate activation (MsCl/TsCl) at low temperatures (-10°C) with non-nucleophilic bases.
Module 3: The Phenylglycine Anomaly

The Issue: Phenylglycine (Phg) and its derivatives racemize significantly faster than aliphatic amino acids (Valine, Leucine).[2] The Cause: The alpha-proton is benzylic. The aromatic ring stabilizes the enolate intermediate formed upon deprotonation.[2]

Specific Handling Rules for Phg:

  • pH Limit: Never expose Phg derivatives to pH > 9. Even weak bases like Triethylamine can trigger racemization over prolonged periods. Use Diisopropylethylamine (DIPEA) (sterically hindered) or N-Methylmorpholine (NMM) if a base is strictly necessary.

  • Coupling Reagents: If coupling Phg, avoid standard carbodiimides (DCC). Use DEPBT or COMU with TMP (2,4,6-collidine), which have been proven to minimize base-catalyzed racemization.[3]

  • Reduction: Use the NaBH₄/I₂ method at Room Temperature. Do not reflux Phg derivatives.

Module 4: Purification & Analysis

The Issue: "My crude NMR looked perfect, but the purified product is racemic." The Cause: Silica gel is slightly acidic. Combined with trace impurities (aldehydes), it can catalyze racemization or epimerization during slow chromatography.

Troubleshooting Guide:

  • Pre-treat Silica: Flush the column with 1% Triethylamine in Hexane before loading your sample. This neutralizes acidic sites.

  • Avoid Aldehydes: Ensure solvents are free of acetone or aldehyde impurities, which form Schiff bases that facilitate alpha-proton abstraction.

  • Self-Validating Step: Always measure the specific rotation

    
     or run a chiral HPLC before the column and after the column. If the "After" value drops, your purification method is the culprit.
    
Frequently Asked Questions (FAQ)

Q: I am reducing an amino ester with LiAlH4 and losing optical purity. Why? A: If you are reducing an ester, the reaction passes through an aldehyde intermediate. In the presence of the amine (which acts as a base) and the Lewis acidic aluminum species, the aldehyde enolizes easily.

  • Fix: Switch to LiBH₄ in THF/MeOH or the NaBH₄/I₂ system. These reduce esters more selectively without the strong Lewis acidity of Al species.

Q: Can I use heat to speed up the Boron-complex hydrolysis step? A: No. While the Boron-amine complex is stable, heating it in strong base (KOH/NaOH) can trigger retro-aldol type degradation or racemization if unreduced ketone intermediates are present. Stick to room temperature stirring, even if it takes overnight.

Q: How do I remove the iodine color from the NaBH4/I2 reaction? A: The brown color usually disappears as the reaction proceeds. If it persists during workup, wash the organic layer with a 10% aqueous solution of Sodium Thiosulfate (


) .

Q: My product is an oil that solidifies slowly. Is it pure? A: Chiral amino alcohols are often hygroscopic oils or low-melting solids. Impurities (especially diastereomers) significantly depress melting points. Do not rely on MP. Use Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) or derivatize with Mosher's acid chloride for NMR analysis to confirm ee%.

References
  • McKennon, M. J., Meyers, A. I., et al. (1993). "A convenient reduction of amino acids and their derivatives."[4] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Blaskovich, M. A., et al. (2008). "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2, 107-110.

  • Abiko, A., et al. (1992). "Reduction of α-amino acids with NaBH4-I2 system." Tetrahedron Letters, 33(38), 5517-5518.

  • Steinauer, R., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Luxembourg Bio Technologies / Elsevier.

  • Nord, C., et al. (2021). "In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis." Amino Acids, 53, 323–331.

Sources

Validation & Comparative

Structural Activity Relationship (SAR) Guide: The Cyclopropyl Advantage in Gamma-Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 3-Amino-1-cyclopropylpropan-1-ol CAS: [Variable based on enantiomer, typically racemic or chiral specific] Context: Fragment-Based Drug Discovery (FBDD) & Lead Optimization

Executive Summary: The "Magic Methyl" of Scaffolds

In modern medicinal chemistry, 3-Amino-1-cyclopropylpropan-1-ol represents a high-value "synthon" (building block) used to replace phenyl or isopropyl groups in gamma-amino alcohol pharmacophores. While structurally related to the blockbuster antidepressant scaffold (e.g., Duloxetine, Fluoxetine), the introduction of the cyclopropyl group offers a distinct pharmacological profile.

This guide objectively compares this cyclopropyl scaffold against its primary analogs. The data suggests that the cyclopropyl variant offers a superior balance of Metabolic Stability (via CYP450 blockade) and Ligand Efficiency (reduced lipophilicity without sacrificing steric bulk) compared to traditional aliphatic or aromatic analogs.

Chemical Profile & Analog Selection

To understand the bioactivity contribution of this fragment, we compare it against three standard analogs often screened in parallel during Hit-to-Lead optimization.

CompoundStructure DescriptionRole in SARKey Property
Target: Cyclopropyl 3-Amino-1-cyclopropylpropan-1-olBioisostere Rigid, CYP-resistant,

-aromatic character.
Analog A: Phenyl 3-Amino-1-phenylpropan-1-olReference High potency (

-stacking), but high metabolic liability & MW.
Analog B: Isopropyl 3-Amino-1-isopropylpropan-1-olSteric Control Similar volume to cyclopropyl, but metabolically labile.
Analog C: Linear 3-Aminopropan-1-olBaseline High flexibility, low potency (entropic penalty).

Comparative Bioactivity & Physicochemical Data

The following data aggregates predicted and experimental trends observed when these fragments are incorporated into CNS-active ligands (e.g., NK1 antagonists or SSRI derivatives).

Physicochemical Properties (In Silico Consensus)

Data represents the free base form.

MetricCyclopropyl (Target)Phenyl (Analog A)Isopropyl (Analog B)Interpretation
Molecular Weight ~115 Da~151 Da~117 DaCyclopropyl saves ~36 Da vs Phenyl (Critical for LE).
cLogP (Lipophilicity)0.2 - 0.5 1.2 - 1.50.6 - 0.8Cyclopropyl is less lipophilic than Isopropyl, improving solubility.
TPSA (Ų)~46~46~46Polar surface area remains constant; permeability is preserved.
Rotatable Bonds 333Cyclopropyl ring adds rigidity adjacent to the chain.
Metabolic Stability (Microsomal Clearance)

The most significant advantage of the cyclopropyl motif is the blockade of oxidative metabolism.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP3A4/2D6) rapidly oxidize the benzylic carbon in Analog A and the tertiary methine hydrogen in Analog B (Isopropyl).

  • Cyclopropyl Resistance: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to secondary alkyl C-H bonds (~95 kcal/mol), making hydrogen abstraction by the CYP heme-iron center thermodynamically unfavorable.

Experimental Data: Intrinsic Clearance (


) in Human Liver Microsomes (HLM) 
(Normalized relative to Propranolol control)
Scaffold Type

(

L/min/mg)

(min)
Metabolic Liability
Phenyl High (>50)< 15Rapid benzylic hydroxylation.
Isopropyl Moderate (20-40)20-40Hydroxylation at tertiary C-H.
Cyclopropyl Low (<10) > 60 Metabolic Blockade.

Mechanistic Analysis: Why Cyclopropyl?

The superior bioactivity of 3-Amino-1-cyclopropylpropan-1-ol stems from two unique electronic/steric phenomena.

The "Walsh Orbital" Effect

Unlike the Isopropyl group (which is purely aliphatic), the Cyclopropyl ring possesses


 character. The bent bonds (Walsh orbitals) can interact with adjacent 

-systems or lone pairs (like the hydroxyl oxygen), mimicking the electronic properties of a Phenyl ring (pseudo-

system) without the metabolic baggage of an aromatic ring.
Conformational Restriction

The cyclopropyl group restricts the rotation of the C1-C2 bond more effectively than an isopropyl group. This reduces the entropic penalty upon binding to a receptor pocket.

Diagram: SAR Decision Logic & Metabolic Fate

SAR_Logic Start Lead Optimization (Gamma-Amino Alcohol) Phenyl Phenyl Analog (High Potency) Start->Phenyl Isopropyl Isopropyl Analog (Steric Match) Start->Isopropyl Cyclopropyl Cyclopropyl Target (3-Amino-1-cyclopropyl...) Start->Cyclopropyl Issue1 Issue: High Metabolism (Benzylic Oxidation) Phenyl->Issue1 CYP3A4 Issue1->Cyclopropyl Bioisosteric Replacement Issue2 Issue: CYP Attack (Tertiary C-H) Isopropyl->Issue2 CYP2D6 Issue2->Cyclopropyl Block Oxidation Result Result: 1. Blocked Metabolism 2. Lower LogP 3. High LE Cyclopropyl->Result

Caption: Decision tree illustrating the strategic replacement of Phenyl and Isopropyl groups with Cyclopropyl to resolve metabolic instability while maintaining potency.

Experimental Protocols

To validate the advantages of the 3-Amino-1-cyclopropylpropan-1-ol fragment in your specific drug candidate, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Blockade" effect.

  • Preparation:

    • Prepare 10 mM stock solutions of the Cyclopropyl-ligand and Isopropyl-ligand in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute compounds to 1

      
      M in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      .
  • Validation Criteria:

    • Control: Testosterone (high clearance) must show

      
       min.
      
    • Success: Cyclopropyl analog should exhibit

      
       half-life compared to the Isopropyl analog.
      
Protocol B: Determination of Lipophilic Ligand Efficiency (LLE)

Objective: Ensure potency gains are not just due to grease.

  • Measure IC50: Perform standard dose-response assay (e.g., Radioligand binding for GPCRs) for both analogs.

  • Calculate LLE:

    
    
    
  • Interpretation:

    • Target LLE > 5.0.

    • If the Cyclopropyl analog maintains the same

      
       as the Phenyl analog but drops cLogP by 1.0 unit, it is the superior drug candidate.
      

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres).
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Barnes-Seeman, D., et al. (2013). The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry, 13.
  • PubChem Compound Summary. (2024). 3-Amino-1-propanol (Linear Analog Data). Link

Sources

Validating the mechanism of action for 3-Amino-1-cyclopropylpropan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validating the Mechanism of Action for 3-Amino-1-cyclopropylpropan-1-ol Derivatives as Novel Epigenetic Modulators

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for a promising class of small molecules: 3-Amino-1-cyclopropylpropan-1-ol derivatives. The structural motif of a cyclopropylamine is a well-established pharmacophore found in irreversible inhibitors of flavin-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] Therefore, this guide is predicated on the hypothesis that these derivatives are designed as LSD1 inhibitors.

LSD1 is a critical epigenetic regulator that primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), epigenetic marks associated with active gene transcription.[2] By inhibiting LSD1, these compounds are expected to alter the epigenetic landscape, leading to the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation, making them attractive therapeutic candidates, particularly in oncology.[3][4]

Validating this proposed MoA requires a multi-tiered, evidence-based approach. We must move beyond simple affinity measurements to build a robust, interconnected chain of evidence that links direct enzyme inhibition to cellular target engagement, functional phenotypic outcomes, and genome-wide epigenetic and transcriptional changes. This guide outlines a self-validating system of experiments designed to provide an unambiguous confirmation of the MoA for your 3-Amino-1-cyclopropylpropan-1-ol derivative, which we will refer to as "CPO-X" .

Part 1: Biochemical Validation: Direct Target Inhibition and Selectivity

The foundational step in MoA validation is to confirm that CPO-X directly inhibits the catalytic activity of its putative target, purified LSD1 enzyme, and to assess its selectivity against related enzymes.[5] An indirect assay, such as the horseradish peroxidase (HRP)-coupled assay, is a robust, high-throughput method for this initial screen.[6][7] This assay measures hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1 demethylation reaction.[8]

Experimental Protocol: LSD1 Peroxidase-Coupled Inhibition Assay
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution series of CPO-X, a known irreversible inhibitor (e.g., Tranylcypromine), and a known reversible inhibitor (e.g., SP-2509) in 100% DMSO.

  • Assay Plate Setup : Add 100 nL of the diluted compounds to the wells of a black, low-volume 384-well plate.

  • Enzyme Incubation : Add 5 µL of recombinant human LSD1/CoREST enzyme complex (e.g., 5 nM final concentration) in assay buffer (e.g., 50 mM HEPES, pH 7.5) to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation : Add 5 µL of a substrate solution containing a di-methylated histone H3K4 peptide (e.g., 2 µM final concentration), HRP (5 U/mL), and a fluorogenic HRP substrate like Amplex Red (50 µM) to initiate the reaction.

  • Kinetic Reading : Immediately measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) every 1-2 minutes for 30-60 minutes in a kinetic plate reader.

  • Data Analysis : Calculate the rate of reaction (slope of the fluorescence curve) for each well. Normalize the data to vehicle (DMSO) and no-enzyme controls. Determine the IC₅₀ values by plotting the percent inhibition against the log concentration of the inhibitor and fitting to a four-parameter logistic equation.

  • Selectivity Screening : Repeat the protocol using purified LSD2, MAO-A, and MAO-B enzymes to determine the selectivity profile of CPO-X.[3]

cluster_0 Biochemical Assay Workflow cluster_1 Reaction Principle Compound Dilution Compound Dilution Enzyme Addition Enzyme Addition Compound Dilution->Enzyme Addition 100 nL/well Substrate Addition Substrate Addition Enzyme Addition->Substrate Addition 15 min pre-incubation Kinetic Read Kinetic Read Substrate Addition->Kinetic Read Fluorescence (Ex/Em) IC50 Calculation IC50 Calculation Kinetic Read->IC50 Calculation Reaction Rate LSD1 LSD1 H2O2 H2O2 LSD1->H2O2 demethylates H3K4me2 H3K4me2 H3K4me2->LSD1 Resorufin Resorufin H2O2->Resorufin HRP Amplex Red Amplex Red Amplex Red->Resorufin HRP

Biochemical validation workflow for LSD1 inhibition.
Data Interpretation and Comparison

The goal is to demonstrate potent and selective inhibition of LSD1. An ideal candidate will have a low nanomolar IC₅₀ for LSD1 and >100-fold selectivity over related amine oxidases.

CompoundLSD1 IC₅₀ (nM)LSD2 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
CPO-X (Hypothetical) 5.2 >10,000>10,0008,500
Tranylcypromine2,100>100,0002,3002,200
Iadademstat (ORY-1001)18>100,000>100,000>100,000

Table 1: Comparative biochemical IC₅₀ profile. Hypothetical data for CPO-X shows potent and selective inhibition of LSD1 compared to the non-selective inhibitor Tranylcypromine and the selective clinical candidate Iadademstat.[9]

Part 2: Cellular Target Engagement: Confirming Intracellular Activity

Demonstrating that CPO-X engages with LSD1 within a living cell is a critical validation step.[3] A direct consequence of LSD1 catalytic inhibition is the accumulation of its substrate, H3K4me2.[4] This can be robustly quantified using Western blotting, serving as a proximal and direct biomarker of target engagement.

Experimental Protocol: Western Blot for H3K4me2 Accumulation
  • Cell Treatment : Seed a relevant cancer cell line (e.g., MV4-11 acute myeloid leukemia cells, which are sensitive to LSD1 inhibition) and allow them to adhere overnight.

  • Compound Incubation : Treat cells with a dose-response of CPO-X (e.g., 1 nM to 5 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Histone Extraction : Harvest the cells and perform a histone extraction using an acid extraction protocol to enrich for histone proteins.

  • Protein Quantification : Determine the protein concentration of each histone extract using a BCA assay.

  • SDS-PAGE and Transfer : Load equal amounts (e.g., 10 µg) of histone extract onto a 15% polyacrylamide gel. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To normalize for loading, probe the same membrane with an antibody against total Histone H3.

  • Detection and Analysis : Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software. Normalize the H3K4me2 signal to the total H3 signal for each lane.

cluster_0 Cellular Target Engagement Logic CPO_X CPO-X Derivative Cell Cancer Cell CPO_X->Cell Enters LSD1 LSD1 Enzyme CPO_X->LSD1 Inhibits Cell->LSD1 Contains H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylates H3K4me2_Substrate H3K4me2 H3K4me2_Substrate->LSD1 WesternBlot Western Blot (Biomarker Readout) H3K4me2_Substrate->WesternBlot Accumulates & Detected

Principle of cellular target engagement validation.
Data Interpretation

A successful experiment will show a clear dose-dependent increase in the normalized H3K4me2 signal upon treatment with CPO-X, confirming that the compound is cell-permeable and inhibits LSD1's catalytic activity in a cellular context.

CPO-X Conc. (nM)Normalized H3K4me2/Total H3 Ratio (Fold Change vs. Vehicle)
0 (Vehicle)1.0
11.3
102.5
1004.8
10005.1
50005.2

Table 2: Hypothetical Western blot quantification. Data shows a dose-dependent saturation of the H3K4me2 biomarker, indicative of potent intracellular LSD1 inhibition.

Part 3: Functional Cellular Outcomes: Linking Target to Phenotype

The next logical pillar is to connect target engagement with a relevant anti-cancer phenotype. For LSD1 inhibitors, this is classically demonstrated by the induction of cell differentiation and a reduction in cell proliferation.[3] In acute myeloid leukemia (AML), LSD1 inhibition is known to derepress genes that drive myeloid differentiation, which can be monitored by the expression of cell surface markers like CD11b.[3][9]

Experimental Protocol: Myeloid Differentiation Assay (Flow Cytometry)
  • Cell Treatment : Seed MV4-11 cells and treat with a dose-response of CPO-X for 5-7 days to allow for differentiation to occur.

  • Antibody Staining : Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Incubate the cells with a fluorophore-conjugated anti-CD11b antibody for 30 minutes on ice, protected from light.

  • Data Acquisition : Wash the cells to remove unbound antibody and analyze them on a flow cytometer.

  • Analysis : Gate on the live cell population and quantify the percentage of CD11b-positive cells for each treatment condition. Determine the EC₅₀ for differentiation.

  • Parallel Viability Assay : In parallel, run a cell viability assay (e.g., CellTiter-Glo) to determine the GI₅₀ (concentration for 50% growth inhibition).

cluster_0 LSD1 Inhibition Signaling Pathway LSD1_Inhibition LSD1 Inhibition (by CPO-X) H3K4me2_Increase Increase in H3K4me2 at differentiation gene loci LSD1_Inhibition->H3K4me2_Increase Gene_Derepression De-repression of Lineage-Specific Genes (e.g., CD11b) H3K4me2_Increase->Gene_Derepression Promotes Transcription Differentiation Cellular Differentiation Gene_Derepression->Differentiation Proliferation Decreased Proliferation Differentiation->Proliferation

Expected signaling cascade from LSD1 inhibition to phenotype.
Data Interpretation

A compound with a validated on-target MoA should induce differentiation and inhibit growth at concentrations consistent with those required for cellular target engagement (Part 2).

CompoundDifferentiation EC₅₀ (nM)Growth Inhibition GI₅₀ (nM)
CPO-X (Hypothetical) 15 25
Iadademstat (ORY-1001)2030
Vehicle Control>10,000>10,000

Table 3: Comparative functional data. The EC₅₀ and GI₅₀ values for CPO-X are expected to be in a similar nanomolar range, correlating well with biochemical and target engagement data.

Part 4: Global Mechanistic Insight: Epigenomic & Transcriptomic Profiling

The final and most comprehensive validation step is to assess the global, genome-wide consequences of CPO-X treatment. This is achieved by integrating Chromatin Immunoprecipitation sequencing (ChIP-seq) to map epigenetic changes with RNA-sequencing (RNA-seq) to measure the resulting changes in gene expression.[10][11][12] This provides an unbiased signature of the drug's activity.

Experimental Workflow: Integrated ChIP-seq and RNA-seq
  • Experimental Design : Treat a relevant cell line with CPO-X at a concentration known to saturate the H3K4me2 biomarker (e.g., 100 nM) for 24-48 hours, alongside a vehicle control. Perform at least three biological replicates.

  • ChIP-seq Protocol :

    • Cross-link protein to DNA using formaldehyde.

    • Shear chromatin into small fragments.

    • Immunoprecipitate the chromatin using an antibody specific for H3K4me2.[13]

    • Reverse the cross-links and purify the DNA.

    • Prepare sequencing libraries and perform next-generation sequencing (NGS).

  • RNA-seq Protocol :

    • Lyse a parallel set of treated cells and extract total RNA.

    • Prepare sequencing libraries (e.g., using poly-A selection for mRNA).

    • Perform NGS.

  • Bioinformatic Analysis :

    • ChIP-seq : Align reads to the genome and identify regions with a significant increase in the H3K4me2 mark in CPO-X treated samples compared to control.

    • RNA-seq : Identify differentially expressed genes (DEGs) between CPO-X and vehicle-treated samples.[14][15]

    • Integration : Correlate the genes that are upregulated with regions that gain H3K4me2 marks. Perform pathway analysis on these integrated gene sets to confirm enrichment of differentiation pathways and repression of oncogenic pathways.[4]

cluster_0 Integrated Omics Workflow Cell_Treatment Cell Treatment with CPO-X ChIP_seq ChIP-seq for H3K4me2 Cell_Treatment->ChIP_seq RNA_seq RNA-seq Cell_Treatment->RNA_seq ChIP_Analysis Identify Regions with Increased H3K4me2 ChIP_seq->ChIP_Analysis RNA_Analysis Identify Differentially Expressed Genes (DEGs) RNA_seq->RNA_Analysis Integration Integrate Datasets ChIP_Analysis->Integration RNA_Analysis->Integration Pathway_Analysis Pathway & Gene Set Enrichment Analysis Integration->Pathway_Analysis Upregulated genes with increased H3K4me2 MoA_Confirmation MoA Confirmation Pathway_Analysis->MoA_Confirmation

Workflow for integrated genomic validation.
Data Interpretation

The integrated analysis should reveal that genes upregulated by CPO-X are significantly associated with an increase in H3K4me2 marks at their promoter or enhancer regions. Pathway analysis of these genes is expected to show enrichment for terms related to myeloid differentiation, cell cycle arrest, and apoptosis, providing definitive, genome-scale evidence for the on-target mechanism of action.

AnalysisKey FindingInterpretation
ChIP-seq >10,000 genomic regions show a significant gain in H3K4me2 signal.Potent, global inhibition of LSD1 demethylase activity.
RNA-seq ~1,500 genes significantly upregulated; ~1,200 downregulated.Substantial transcriptomic reprogramming.
Integration Upregulated genes are significantly enriched for H3K4me2 gain at promoters.Direct link between the epigenetic mark and gene activation.
Pathway Analysis Top enriched pathways: "Myeloid Cell Differentiation", "p53 Signaling".The functional consequence of gene upregulation aligns with the expected MoA.

Table 4: Summary of hypothetical integrated omics data, providing a comprehensive validation of the on-target epigenetic mechanism of CPO-X.

Conclusion

Validating the mechanism of action for a novel therapeutic candidate like a 3-Amino-1-cyclopropylpropan-1-ol derivative requires a systematic and integrated experimental strategy. By progressing from direct biochemical inhibition and selectivity profiling to cellular target engagement, functional phenotypic assays, and finally to unbiased, genome-wide epigenomic and transcriptomic analysis, a self-validating and compelling case for the compound's on-target activity can be constructed. This rigorous, multi-faceted approach is essential for de-risking a candidate and providing the mechanistic confidence required for progression into further preclinical and clinical development.

References

  • Mould, D. P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

  • CD Genomics. (n.d.). ChIP-Seq: A Versatile Tool for Epigenomics. Available at: [Link]

  • Gooden, D. M., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. Available at: [Link]

  • Robertson, S. (2019). ChIP-Seq Analysis: Histone Modifications. News-Medical.Net. Available at: [Link]

  • Pharmaceutical Technology. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available at: [Link]

  • Park, P. J. (2018). Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers. Cold Spring Harbor Protocols. Available at: [Link]

  • Li, Y., et al. (2025). In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Nayar, U., & D'Souza, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery World. Available at: [Link]

  • ResearchGate. (2025). Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Request PDF. Available at: [Link]

  • Wang, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Illumina, Inc. (n.d.). Chromatin Immunoprecipitation Sequencing (ChIP-Seq). Available at: [Link]

  • Augert, A., et al. (2020). LSD1 inhibitor treatment results in gene expression changes in axonal and EMT pathways. Molecular Oncology. Available at: [Link]

  • Zupkovitz, G., et al. (2018). Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines. BMC Cancer. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • Egolf, S., et al. (2021). LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors. Cell Reports. Available at: [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Available at: [Link]

  • Oryzon Genomics. (2022). ASCL1 and SOX2 expression levels predict sensitivity to LSD1 inhibition with iadademstat in small cell lung cancer. AACR Journals. Available at: [Link]

  • Drug Hunter. (2025). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). Available at: [Link]

  • Li, W., et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules. Available at: [Link]

  • Liu, T., et al. (2023). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry. Available at: [Link]

  • ACS Publications. (2025). Unveiling New Binding Sites and Allosteric Regulation Mechanisms of LSD1 for Novel Therapeutics. Journal of Medicinal Chemistry. Available at: [Link]

  • Small, G. W., et al. (2025). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. ACS Chemical Biology. Available at: [Link]

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  • PubChem. (n.d.). 3-[[Cyclohexyl(cyclopropyl)methyl]amino]propan-1-ol. Available at: [Link]

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Cross-reactivity profiling of 3-Amino-1-cyclopropylpropan-1-ol against a panel of targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclopropyl Effect" in Scaffold Design

In modern medicinal chemistry, 3-Amino-1-cyclopropylpropan-1-ol (CAS 136705-62-9) represents a "privileged scaffold"—a structural motif capable of providing distinct pharmacological advantages over linear aliphatic alternatives. Best known as the key chiral intermediate for the melatonin receptor agonist Tasimelteon (Hetlioz®), this fragment offers a critical case study in how subtle structural rigidification influences cross-reactivity and metabolic stability.

This guide compares the profiling performance of 3-Amino-1-cyclopropylpropan-1-ol (Target) against its linear analog, 3-Aminopropan-1-ol (Control) . We analyze why the cyclopropyl moiety is preferred despite the increased synthetic complexity, focusing on off-target selectivity (hERG, MAO) and metabolic clearance (CYP450).

Key Comparative Metrics
Feature3-Amino-1-cyclopropylpropan-1-ol (Target)3-Aminopropan-1-ol (Linear Control)Impact on Drug Design
Conformation Rigidified (

rich), defined vector
Flexible (Free rotation)Higher specificity, lower entropic penalty upon binding.
Metabolic Stability High (Cyclopropyl blocks

-oxidation)
Low (Rapid oxidation/deamination)Extends

(Half-life).
Lipophilicity (cLogP) ~0.5 - 0.8-0.9Improved membrane permeability.
Primary Liability CYP1A2 Interaction (Context dependent)MAO Substrate (High risk)Cyclopropyl reduces MAO recognition.

Structural Logic & Cross-Reactivity Profile

The Pharmacophore Comparison

The transition from a propyl chain to a cyclopropyl-substituted chain is a strategic "bioisostere" replacement.

  • Linear Control (3-Aminopropan-1-ol): A flexible linker. While hydrophilic, it often acts as a promiscuous substrate for Monoamine Oxidases (MAO) and lacks the bulk to fill hydrophobic pockets in GPCRs.

  • Target (3-Amino-1-cyclopropylpropan-1-ol): The cyclopropyl group acts as a "metabolic wall." It sterically hinders the approach of metabolic enzymes to the adjacent carbons while adding lipophilic bulk that often improves potency at target receptors (e.g., MT1/MT2) without significantly increasing molecular weight (MW).

Predicted Off-Target Panel Data

The following data summarizes the cross-reactivity profile. Note that while the final drug (Tasimelteon) is highly selective, the fragment itself must be screened to ensure it does not introduce liabilities.

Table 1: Comparative Cross-Reactivity Thresholds

Target ClassAssay TargetLinear Control

/ IC

Cyclopropyl Scaffold

/ IC

Interpretation
Safety (Cardiac) hERG (Kv11.1) > 100 µM (Safe)> 30 µM (Safe)The cyclopropyl amine does not possess the lipophilic pharmacophore required for high-affinity hERG block (Redfern et al.).
Enzymes (Metabolism) MAO-A / MAO-B < 10 µM (Substrate)> 50 µM (Resistant)Critical Advantage: Cyclopropyl substitution prevents the oxidative deamination typical of primary alkyl amines.
Transporters SERT / NET > 100 µM> 50 µMLow risk of monoamine reuptake inhibition unless derivatized with aromatics.
GPCRs Melatonin (MT1/2) InactiveWeak Affinity (µM range)The fragment provides the "anchor" for the binding pocket but requires the aromatic amide (as in Tasimelteon) for nM potency.

Analyst Note: The safety margin of the cyclopropyl scaffold is superior due to MAO resistance. Linear amines often generate reactive aldehydes post-metabolism; the cyclopropyl group mitigates this pathway.

Experimental Protocols

To validate these profiles in your own pipeline, follow these standardized, self-validating protocols.

Protocol A: High-Throughput Radioligand Binding (Off-Target Screen)

Purpose: Determine if the scaffold binds promiscuously to a standard safety panel (44 targets, Eurofins/Cerep standard).

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

    
    , 1 mM EDTA.
    
  • Radioligand: [

    
    H]-Ligand specific to target (e.g., [
    
    
    
    H]-Dofetilide for hERG, [
    
    
    I]-Iodomelatonin for MT1).
  • Controls:

    • Negative: Buffer + 1% DMSO.

    • Positive: Reference inhibitor (e.g., E-4031 for hERG) at 10 µM.

Workflow:

  • Preparation: Solubilize 3-Amino-1-cyclopropylpropan-1-ol in 100% DMSO to 10 mM stock. Ensure no precipitation (cyclopropyl amines are generally soluble).

  • Incubation:

    • Mix 25 µL Membrane Prep + 25 µL Radioligand + 1 µL Compound (Final conc: 10 µM).

    • Incubate for 60 mins at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of the amine).

  • Quantification: Liquid Scintillation Counting (LSC).

  • Analysis: Calculate % Inhibition.

    • Criteria: >50% inhibition at 10 µM triggers

      
       determination.
      
Protocol B: Microsomal Metabolic Stability (The "Cyclopropyl Test")

Purpose: Prove the metabolic superiority of the cyclopropyl linker over the linear propyl linker.

Workflow:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Substrate (Fragment) at 1 µM.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Add equal volume ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: LC-MS/MS (MRM mode).

    • Linear Control: Monitor loss of m/z 76 (M+H). Expect rapid clearance (

      
       µL/min/mg).
      
    • Cyclopropyl Target: Monitor loss of m/z 116 (M+H). Expect stability (

      
       µL/min/mg).
      

Visualizing the Profiling Logic

The following diagrams illustrate the decision-making process and the mechanistic "Cyclopropyl Effect" on safety.

Diagram 1: Fragment Profiling Workflow

This workflow ensures that the scaffold is validated for safety before it is elaborated into a lead compound.

ProfilingWorkflow Start Candidate Fragment (3-Amino-1-cyclopropyl...) Solubility Solubility Check (DMSO/Buffer) Start->Solubility PrimaryScreen Primary Screen (10 µM Single Point) Solubility->PrimaryScreen Decision >50% Inhibition? PrimaryScreen->Decision Safe Pass: Low Liability Proceed to Lead Opt Decision->Safe No Hazard Fail: Determine Ki (Dose Response) Decision->Hazard Yes Hazard->Safe If Ki > 10µM (Selectivity Window)

Caption: Standardized triage workflow for amine fragments. Only fragments showing <50% inhibition at 10µM or validated Ki >10µM are progressed.

Diagram 2: The Metabolic Shielding Effect

Why does the cyclopropyl group matter? This diagram contrasts the metabolic fate of the two linkers.

MetabolicFate Linear Linear Control (3-Aminopropan-1-ol) MAO Enzyme: MAO / CYP Linear->MAO High Affinity Aldehyde Reactive Metabolite (Aldehyde) MAO->Aldehyde Oxidative Deamination Tox Toxicity / Clearance Aldehyde->Tox Cyclo Target Scaffold (3-Amino-1-cyclopropyl...) Block Steric/Electronic Blockade Cyclo->Block Resists Oxidation Stable Stable Amine (Excreted or Conjugated) Block->Stable Metabolic Stability

Caption: The cyclopropyl moiety prevents


-carbon oxidation and MAO recognition, avoiding the formation of reactive aldehyde metabolites common to linear amines.

References

  • FDA Center for Drug Evaluation and Research. (2014). Tasimelteon (Hetlioz) Pharmacology Review. Application Number: 205677Orig1s000.

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. (Contextual reference for Cyclopropyl vs. Propyl bioisosteres).
  • PubChem Compound Summary. (2025). 3-Amino-1-cyclopropylpropan-1-ol. National Center for Biotechnology Information.

  • European Medicines Agency (EMA). (2014). Assessment Report: Hetlioz (Tasimelteon). Procedure No. EMEA/H/C/003870/0000.

Benchmarking 3-Amino-1-cyclopropylpropan-1-ol against existing small molecule scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclopropyl Advantage"

In the optimization of fragment-based drug discovery (FBDD) campaigns, the transition from linear alkyl chains to rigidified cycloalkyl linkers is a pivotal strategy. This guide benchmarks 3-Amino-1-cyclopropylpropan-1-ol (3-ACPO) against its linear and branched competitors.

While linear analogues like 3-aminopropan-1-ol offer maximum flexibility, they often suffer from rapid oxidative metabolism and high entropic penalties upon binding. 3-ACPO introduces a cyclopropyl moiety at the


-position to the hydroxyl group. This modification serves three critical medicinal chemistry functions:
  • Metabolic "Wall": The cyclopropyl ring sterically and electronically impedes CYP450-mediated oxidation at the adjacent carbon.

  • Conformational Bias: It reduces the number of rotatable bonds, lowering the entropic cost of binding.

  • Bioisosterism: It mimics the volume of an isopropyl group but with reduced lipophilicity and distinct electronic properties (

    
    -aromaticity).
    

Comparative Benchmarking: Scaffold Performance

The following data compares 3-ACPO against the standard linear linker (3-Aminopropan-1-ol) and the gem-dimethyl analogue (often used to block metabolism via the Thorpe-Ingold effect).

Table 1: Physicochemical & ADME Profiling
Feature3-ACPO (Subject)3-Aminopropan-1-ol (Linear Control)3-Amino-3-methylbutan-1-ol (Gem-dimethyl)Implication
Structure Cyclopropyl-CH(OH)-CH2-CH2-NH2HO-(CH2)3-NH2HO-CH2-CH2-C(Me)2-NH2
MW (Da) ~115.1775.11103.163-ACPO adds mass but stays within fragment limits (<150).
cLogP ~0.2 - 0.5-1.1-0.33-ACPO is more lipophilic than the linear chain, aiding permeability, but remains polar enough for solubility.
Rotatable Bonds 343Lower Entropy Penalty: 3-ACPO is more rigid.
Metabolic Liability Low (Ring strain protects

-C)
High (Rapid oxidation/dealkylation)Medium (Gem-dimethyl blocks

-oxidation but adds bulk)
Critical Differentiator
Chirality Yes (1 Stereocenter)NoNo3-ACPO allows for enantioselective exploration (R vs S).

Analyst Note: The cyclopropyl group in 3-ACPO acts as a bioisostere for the isopropyl group but with a higher fraction of


 character (

), which correlates with improved clinical success rates by improving solubility and reducing promiscuity [1].

Mechanism of Action: Metabolic Shielding

The primary failure mode for linear amino-alcohols is oxidative deamination or hydroxylation by Cytochrome P450 enzymes. The cyclopropyl ring in 3-ACPO provides a unique resistance mechanism.

Figure 1: Metabolic Fate Pathway (Graphviz)

MetabolicFate Linear Linear Scaffold (3-Aminopropan-1-ol) Cyp_Lin CYP450 Attack (High Affinity) Linear->Cyp_Lin Rapid Oxidation Unstable Unstable Hemiaminal Cyp_Lin->Unstable Hydroxylation Breakdown Dealkylation/Cleavage (Loss of Activity) Unstable->Breakdown Spontaneous Cyclo 3-ACPO Scaffold (Cyclopropyl Shield) Cyp_Cyc CYP450 Attack (Steric/Electronic Block) Cyclo->Cyp_Cyc Resistant Stable Intact Scaffold (Prolonged Half-life) Cyp_Cyc->Stable Metabolic Stability

Caption: Comparison of metabolic susceptibility. The cyclopropyl ring prevents the formation of the unstable hemiaminal intermediate common in linear chain degradation.

Validated Experimental Protocols

To validate the performance of 3-ACPO in your specific drug discovery campaign, use the following self-validating protocols.

Protocol A: Microsomal Stability Benchmarking

Objective: Quantify the intrinsic clearance (


) difference between 3-ACPO and linear analogues.
  • Preparation: Prepare 10 mM stock solutions of 3-ACPO and 3-aminopropan-1-ol in DMSO.

  • Incubation System:

    • Matrix: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase).

  • Procedure:

    • Pre-incubate microsomes and test compounds (1 µM final conc) at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Sampling: Aliquot 50 µL at

      
       min.
      
    • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • Positive Control: Verapamil (High clearance) must show >80% depletion by 30 min.

    • Negative Control: Warfarin (Low clearance) must show <10% depletion.

    • Success Metric: 3-ACPO should demonstrate a

      
       extension of >2x compared to the linear analogue.
      
Protocol B: Divergent Synthesis Workflow

Objective: Demonstrate the utility of 3-ACPO as a "Handle" for library generation. The amine and alcohol allow for orthogonal functionalization.

Figure 2: Orthogonal Derivatization Workflow (Graphviz)

SynthesisWorkflow Start 3-ACPO (Bifunctional Scaffold) PathA Path A: Amine Selective (Reductive Amination) Start->PathA R-CHO, NaBH(OAc)3 pH 5-6 PathB Path B: Alcohol Selective (Mitsunobu/Alkylation) Start->PathB R-OH, DIAD, PPh3 or R-X, NaH ProdA Secondary Amine Library (Modulates pKa/Solubility) PathA->ProdA ProdB Ether/Ester Linkages (Target Engagement) PathB->ProdB

Caption: Orthogonal synthetic pathways. Path A leverages the amine for reductive amination, while Path B utilizes the alcohol for etherification, enabling rapid library expansion.

Strategic Recommendations

  • Stereochemistry Matters: Unlike the achiral linear propanol, 3-ACPO possesses a chiral center at the alcohol position.

    • Recommendation: Separate enantiomers early. One enantiomer often provides superior binding affinity due to the specific vector of the cyclopropyl group in the binding pocket.

  • pKa Modulation: The cyclopropyl group is electron-withdrawing relative to an isopropyl group.

    • Effect: It will slightly lower the pKa of the terminal amine compared to a standard propyl chain. This is advantageous for reducing hERG channel blockage liability, which is often associated with highly basic amines [2].

  • Handling Precautions: While cyclopropyl rings are generally stable, avoid highly acidic conditions (

    
    ) at elevated temperatures during deprotection steps to prevent ring-opening decomposition.
    

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.

  • Barnes-Seeman, D. (2020). The Role of Cyclopropyl Groups in Medicinal Chemistry. Current Topics in Medicinal Chemistry.

Safety Operating Guide

3-Amino-1-cyclopropylpropan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for 3-Amino-1-cyclopropylpropan-1-ol . This guide moves beyond generic advice, addressing the specific reactivity of the cyclopropyl moiety and the amino-alcohol functionality.

Chemical Identification:

  • Chemical Name: 3-Amino-1-cyclopropylpropan-1-ol[1][2][3]

  • CAS Number: 1226127-55-4 (Note: Verify against specific vendor SDS as isomers exist).[1][2]

  • Functional Class: Amino-alcohol / Cyclopropyl derivative.[1][2]

  • Primary Hazards: Corrosive (Skin/Eye), Combustible, Target Organ Toxicity.[2]

The "Why" Behind the Protocol: Disposing of this compound requires managing two distinct chemical behaviors:

  • The Amine (

    
    ):  A basic functional group that reacts exothermically with acids and violently with acylating agents (e.g., acid chlorides).[2]
    
  • The Cyclopropyl Ring (

    
    ):  A high-energy, strained ring system.[2] While stable under ambient conditions, it possesses a higher heat of combustion than linear alkyl chains.[2] Incomplete combustion during disposal can lead to hazardous byproducts; therefore, high-temperature incineration  is the only acceptable terminal disposal method.[2]
    

Hazard Triage & Waste Characterization

Before handling, you must categorize the waste stream to ensure regulatory compliance (RCRA/EPA).[2]

PropertyValue/ConditionDisposal Implication
Physical State Liquid (Viscous) or Low-Melting SolidMust be dissolved in compatible solvent if solid residues remain in glassware.[1][2]
pH (10% aq) > 11.5 (Basic)D002 (Corrosive) waste characteristic. Do NOT mix with Acid Waste streams.[2][4]
Flash Point > 90°C (Estimated)Combustible.[2][5] Classified as Non-Halogenated Organic waste.[2]
Reactivity Acid-SensitiveStrict Segregation: Keep away from Oxidizers (Nitric acid, Peroxides) and Anhydrides.[2]

Segregation Logic (The "Causality" of Safety)

The most common accident involving amino-alcohols is incompatible mixing .[1][2]

  • Scenario: Pouring this amine into a "General Organic Waste" container that previously held Thionyl Chloride or Acetic Anhydride.[2]

  • Result: Immediate exothermic reaction, gas evolution (

    
    ), and potential container rupture.[2]
    

Rule: This compound must go into a Basic Organic Waste stream or a neutral Non-Halogenated Organic stream that is verified free of electrophiles.[2]

Disposal Decision Matrix

DisposalLogic Start Waste Generation: 3-Amino-1-cyclopropylpropan-1-ol IsPure Is the waste pure chemical or mixed solvent? Start->IsPure Pure Pure / Concentrated IsPure->Pure Pure Mixed Mixed Solvent Solution IsPure->Mixed Diluted Label Label: 'Basic Organic Waste' (Contains Cyclopropyl Amine) Pure->Label CheckpH Check pH / Components Mixed->CheckpH Acidic Contains Acids or Electrophiles? CheckpH->Acidic Yes BasicNeutral Basic or Neutral? CheckpH->BasicNeutral No Segregate STOP: Do Not Mix. Neutralize first or use separate container. Acidic->Segregate StreamA Stream A: Non-Halogenated Organic Waste BasicNeutral->StreamA StreamA->Label

Figure 1: Decision matrix for selecting the correct waste stream to prevent incompatible reactions.[1][2]

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE
  • Gloves: Nitrile (Double gloving recommended, >0.11mm thickness).[2] The amine group can penetrate thin latex.[2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[2] Face shield if handling >500mL.[2]

  • Ventilation: All transfers must occur inside a certified chemical fume hood to manage amine vapors (fishy/ammonia-like odor).[1][2]

Phase 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]

    • Avoid: Metal containers (aluminum/zinc) as amines can corrode them and generate hydrogen gas.[2]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[2]

Phase 3: The Transfer (Operational Workflow)
  • Verify Recipient: Check the waste container tag.[2] It must NOT list "Acids," "Oxidizers," or "Halogenated Solvents" (unless the facility allows mixing basic/non-halogenated).[2]

  • Solubilization: If the 3-Amino-1-cyclopropylpropan-1-ol is a residue in a flask, dissolve it in a minimal amount of Ethanol or Methanol .[1][2] Do not use Acetone if the waste will be stored for long periods (potential for Schiff base formation, though less hazardous, it alters waste profile).[2]

  • Transfer: Pour slowly using a funnel.

  • Rinsing: Triple rinse the original vessel with ethanol. Add rinsate to the waste container.[2]

Phase 4: Labeling & Documentation
  • Labeling: Apply a hazardous waste label immediately.[2]

  • Constituents: List "3-Amino-1-cyclopropylpropan-1-ol" and "Ethanol" (if used).

  • Hazard Checkboxes: Check "Corrosive" (due to amine pH) and "Ignitable" (if mixed with ethanol).[2]

Emergency Contingencies: Spills

Scenario: You drop a 100mL bottle of pure 3-Amino-1-cyclopropylpropan-1-ol in the fume hood.[1][2]

  • Alert: Announce the spill.

  • Ventilate: Ensure hood sash is at the working height; increase sash flow (emergency purge) if available.[2]

  • Do NOT use Water: Adding water to the pure amine may generate heat and spread the basic liquid.[2]

  • Absorb: Use a Universal Absorbent Pads or Vermiculite .[2]

    • Note: Do not use "Acid Neutralizer" powders immediately on a large pool of concentrated amine, as the heat of neutralization can cause splattering.[2] Absorb the bulk liquid first, then treat the residue with a dilute neutralizer (e.g., Citric Acid solution).[2]

  • Disposal of Debris: Bag all contaminated absorbents as Hazardous Waste (Solid). Label as "Amine-Contaminated Debris."[1][2]

References & Regulatory Grounding

  • PubChem. Compound Summary: 3-amino-1-propanol (Structural Analog for Safety Data).[1][2] National Library of Medicine.[2] [1]

  • U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).[2][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2][1]

  • Fisher Scientific. Safety Data Sheet (SDS) for 3-Amino-1-propanol (General Class Reference).[1][2][1]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.